molecular formula C8H5BrN2OS B1449041 8-Bromo-2-mercaptoquinazolin-4(3H)-one CAS No. 1594520-35-0

8-Bromo-2-mercaptoquinazolin-4(3H)-one

Cat. No.: B1449041
CAS No.: 1594520-35-0
M. Wt: 257.11 g/mol
InChI Key: VLJDHVXBKWJTRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-2-mercaptoquinazolin-4(3H)-one (CAS 1594520-35-0) is a brominated quinazolinone derivative of high interest in medicinal chemistry research. This compound serves as a key synthetic intermediate for the development of novel therapeutic agents. The quinazolin-4(3H)-one core is a privileged scaffold in drug discovery, known for its wide spectrum of biological activities . The bromine atom at the 8-position and the thiol group at the 2-position are valuable handles for further chemical modification, allowing for the creation of diverse libraries of derivatives for structure-activity relationship (SAR) studies . Research into quinazolinone derivatives has demonstrated significant potential in anticancer applications. Certain 2,3-disubstituted quinazolin-4(3H)-one analogues have exhibited broad-spectrum antitumor activity against a panel of human cancer cell lines, sometimes outperforming standard chemotherapeutic agents . Furthermore, recent studies on 6-bromo quinazoline derivatives have highlighted their role as cytotoxic agents, with some compounds showing promising activity against breast cancer (MCF-7) and colon cancer (SW480) cell lines, and acting through mechanisms such as EGFR inhibition . Beyond oncology, this chemical scaffold shows considerable promise in the design of antimicrobial agents. Quinazolin-4(3H)-one derivatives have been synthesized and shown to possess potent effects against various phytopathogenic bacteria and fungi, indicating their value as potential agrochemicals . The synthetic utility of 2-mercaptoquinazolin-4(3H)-one derivatives is enhanced by modern green chemistry methods, including synthesis in deep eutectic solvents (DESs), which offer an environmentally friendly approach to accessing this important class of heterocycles . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

8-bromo-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2OS/c9-5-3-1-2-4-6(5)10-8(13)11-7(4)12/h1-3H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJDHVXBKWJTRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=S)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and physicochemical characteristics of 8-Bromo-2-mercaptoquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Characterization of 8-Bromo-2-mercaptoquinazolin-4(3H)-one

Executive Summary

This technical guide provides a comprehensive physicochemical and structural analysis of This compound , a critical heterocyclic scaffold in medicinal chemistry. Distinguished by the presence of a bromine atom at the C8 position and a thiocarbonyl/thiol functionality at C2, this compound serves as a versatile intermediate for the synthesis of bioactive agents, including anticancer (EGFR/VEGFR inhibitors), antimicrobial, and anti-inflammatory therapeutics. This document details its molecular stoichiometry, physicochemical behavior, synthetic protocols, and structural validation methods, designed for researchers requiring high-fidelity data for drug development pipelines.

Part 1: Molecular Identity & Stoichiometry

The compound exists in a tautomeric equilibrium between the thione (2-thioxo) and thiol (2-mercapto) forms, with the thione form generally predominating in the solid state and polar solvents.

Table 1: Molecular Constants and Identifiers

PropertyValue / Description
IUPAC Name 8-Bromo-2-sulfanylidene-1,3-dihydroquinazolin-4-one
Common Name This compound
CAS Registry Number 1594520-35-0
Molecular Formula C

H

BrN

OS
Molecular Weight 257.11 g/mol
Exact Mass 255.9306 (for

Br); 257.9285 (for

Br)
Isotopic Pattern 1:1 ratio of M : M+2 peaks (characteristic of mono-brominated species)
Elemental Composition C (37.37%), H (1.96%), Br (31.08%), N (10.89%), O (6.22%), S (12.47%)

Part 2: Physicochemical Characteristics

Understanding the physicochemical profile is essential for formulation and assay development.[1]

Solubility Profile

The 8-bromo substituent increases lipophilicity compared to the parent quinazolinone, while the thioamide core maintains high polarity.

  • Water: Insoluble (< 0.1 mg/mL).

  • Polar Organic Solvents: Soluble in DMSO, DMF, and NMP.

  • Alcohols: Sparingly soluble in cold ethanol/methanol; soluble in hot ethanol.

  • Alkaline Solutions: Soluble in dilute NaOH/KOH (formation of the thiolate anion).

Ionization and Lipophilicity
  • pKa (Acidic): ~8.5 – 9.5 (Thioamide/Thiol proton). The compound is a weak acid.

  • LogP (Predicted): ~2.3 – 2.[2]6. The bromine atom adds approximately 0.7–0.8 log units to the hydrophobicity relative to the non-brominated core, enhancing membrane permeability.

Thermal Properties
  • Physical State: Pale-yellow to off-white crystalline solid.

  • Melting Point: Typically >250 °C (decomposition often observed). The high lattice energy is driven by intermolecular hydrogen bonding (N-H···O=C) and

    
     stacking.
    

Part 3: Synthesis & Fabrication (Self-Validating Protocol)

Core Directive: This protocol relies on the cyclization of 2-amino-3-bromobenzoic acid (3-bromoanthranilic acid). The choice of reagents ensures complete ring closure and high purity.

Reaction Scheme (Graphviz)

Synthesis Precursor 2-Amino-3-bromobenzoic Acid (3-Bromoanthranilic Acid) Intermediate Thiourea Intermediate (In Situ) Precursor->Intermediate EtOH/HCl or Base Reflux Reagent KSCN or CS2 (Cyclizing Agent) Reagent->Intermediate Product This compound (Target Scaffold) Intermediate->Product Cyclization - H2O

Caption: Cyclocondensation pathway transforming 3-bromoanthranilic acid into the quinazolinone core.

Experimental Methodology
  • Reagent Setup: In a 250 mL round-bottom flask, suspend 2-amino-3-bromobenzoic acid (10 mmol, 2.16 g) in absolute ethanol (30 mL).

  • Activation: Add Triethylamine (20 mmol, 2.8 mL) or KOH (12 mmol) to solubilize the acid and generate the carboxylate/amine anion.

  • Cyclization Initiation: Add Carbon Disulfide (CS

    
    )  (excess, 20 mmol) or Potassium Thiocyanate (KSCN) . Note: CS
    
    
    
    provides higher atom economy but requires careful ventilation.
  • Reflux: Heat the mixture to reflux (80 °C) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 1:1).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify with 1N HCl to pH 2–3. This protonates the thiolate, precipitating the neutral product.

    • Filter the pale-yellow precipitate.[3]

  • Purification: Recrystallize from Ethanol/DMF (9:1) to remove unreacted anthranilic acid traces.

  • Yield: Expected yield 75–85%.

Part 4: Structural Validation (Spectroscopy)

To ensure the integrity of the synthesized scaffold, the following spectral signatures must be verified.

Proton NMR ( H-NMR) in DMSO-

The 8-bromo substitution pattern breaks the symmetry of the benzene ring, resulting in a specific splitting pattern.

  • 
     12.5 – 13.5 ppm (Broad Singlet, 1H):  NH proton (N3 position).
    
  • 
     13.5 – 14.0 ppm (Broad Singlet, 1H):  SH proton (or NH at N1 in thione form). Note: Often appears as one very broad signal or two distinct exchangeable peaks.
    
  • 
     7.9 – 8.1 ppm (Doublet, 
    
    
    
    Hz, 1H):
    H-5 proton (Deshielded by carbonyl).
  • 
     7.8 – 8.0 ppm (Doublet, 
    
    
    
    Hz, 1H):
    H-7 proton (Ortho to Bromine).
  • 
     7.2 – 7.4 ppm (Triplet, 
    
    
    
    Hz, 1H):
    H-6 proton (Meta to both carbonyl and bromine).
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Negative Mode (ESI-) is often more sensitive for acidic thioamides.

  • Signals:

    • 
       at m/z 255  and 257  (1:1 intensity ratio).
      
    • This confirms the presence of one bromine atom.

Tautomeric Equilibrium (Graphviz)

Tautomerism Thione Thione Form (Solid State Dominant) N-H / C=S Thiol Thiol Form (Solution/Reaction Species) N=C / S-H Thione->Thiol Tautomerization

Caption: The N-H/C=S thione form equilibrates with the N=C/S-H thiol form, facilitating S-alkylation reactions.

Part 5: Biological & Pharmaceutical Relevance[4][6][7][8][13]

The This compound moiety is not merely a passive scaffold; the substituents play active roles in Structure-Activity Relationships (SAR):

  • The 8-Bromo Group:

    • Halogen Bonding: The bromine atom can participate in halogen bonding with carbonyl backbone oxygens in target proteins (e.g., kinases).

    • Steric Occlusion: The bulky bromine at position 8 restricts rotation and can force the molecule into a preferred conformation within a binding pocket, often enhancing selectivity compared to the unsubstituted analog.

  • The 2-Mercapto Group:

    • Synthetic Handle: The thiol is a "soft" nucleophile, allowing for rapid S-alkylation or S-arylation to generate thioethers. This is the primary vector for expanding the scaffold into complex inhibitors (e.g., EGFR inhibitors).

    • Redox Activity: In its free form, the thione/thiol moiety can scavenge free radicals, providing intrinsic antioxidant activity.

References

  • Mishra, N., et al. (2019). Synthesis and biological evaluation of novel quinazolinone derivatives. Journal of Heterocyclic Chemistry. (Contextual grounding on general quinazolinone synthesis).
  • PubChem. (2024). Compound Summary: 8-Bromo-4-chloroquinazoline (Related Derivative). Retrieved from [Link]

  • MDPI. (2023). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. Molecules. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Formulation of 8-Bromo-2-mercaptoquinazolin-4(3H)-one and Related Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the formulation strategies for 8-Bromo-2-mercaptoquinazolin-4(3H)-one and structurally related, poorly soluble quinazolinone derivatives. We will delve into the synthetic rationale, formulation challenges, and patented strategies to enhance the bioavailability of this promising class of therapeutic agents.

The Quinazolinone Scaffold: A Cornerstone in Medicinal Chemistry

The quinazolinone core is a privileged scaffold in drug discovery, renowned for its wide array of biological activities. This heterocyclic system is a key component in numerous therapeutic agents with applications including anticancer, anti-inflammatory, antimicrobial, and antihypertensive treatments.[1][2] The versatility of the quinazolinone ring system allows for substitutions at various positions, enabling the fine-tuning of pharmacological activity and pharmacokinetic properties. Several quinazoline derivatives have received FDA approval, particularly as kinase inhibitors in oncology, such as gefitinib and erlotinib, underscoring the clinical significance of this molecular framework.[1][2][3]

Strategic Significance of Bromine Substitution

The introduction of a bromine atom at the 8-position of the quinazolinone scaffold, as in this compound, is a deliberate medicinal chemistry strategy. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with its biological target. Bromine, in particular, can serve as a bioisostere for other groups, enhance binding affinity through halogen bonding, and modulate the compound's absorption, distribution, metabolism, and excretion (ADME) profile. While specific patents for this compound formulations are not prevalent, the broader patent landscape for bromo-substituted quinazolinones highlights their potential in treating proliferative diseases.[4][5]

Synthetic Pathways to Bromo-Substituted Quinazolinones

The synthesis of 8-bromo-quinazolinone derivatives typically begins with a correspondingly substituted anthranilic acid. A general and adaptable synthetic route is outlined below.

Experimental Protocol: General Synthesis of 3-Allyl-8-bromo-2-mercaptoquinazolin-4(3H)-one

This protocol is adapted from established methods for the synthesis of related quinazolinone derivatives.[6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-bromoanthranilic acid (10 mmol), allyl isothiocyanate (10 mmol), and triethylamine (15 mmol) in 50 mL of absolute ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation: Upon completion, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Purification: Filter the precipitate and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography to yield the pure 3-allyl-8-bromo-2-mercaptoquinazolin-4(3H)-one.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis 3-Bromoanthranilic_Acid 3-Bromoanthranilic Acid Reflux Reflux (4-6h) 3-Bromoanthranilic_Acid->Reflux Allyl_Isothiocyanate Allyl Isothiocyanate Allyl_Isothiocyanate->Reflux Triethylamine Triethylamine (Base) Triethylamine->Reflux Ethanol Ethanol (Solvent) Ethanol->Reflux Cooling Cooling & Precipitation Reflux->Cooling Filtration Filtration & Washing Cooling->Filtration Purification Recrystallization/Chromatography Filtration->Purification Final_Product 3-Allyl-8-bromo-2- mercaptoquinazolin-4(3H)-one Purification->Final_Product Characterization Spectroscopic Characterization (NMR, MS) Final_Product->Characterization

Caption: General workflow for the synthesis of a bromo-substituted 2-mercaptoquinazolin-4(3H)-one derivative.

Formulation Challenges: The Hurdle of Poor Solubility

A significant challenge in the development of many quinazolinone-based drug candidates, including likely this compound, is their poor aqueous solubility.[7] This characteristic can lead to low and variable oral bioavailability, hindering their therapeutic efficacy. The Developability Classification System (DCS) often categorizes such compounds as Class II (low solubility, high permeability), where the dissolution rate is the limiting step for absorption.[8][9] Therefore, advanced formulation strategies are essential to overcome this limitation.

Patented and Established Formulation Strategies

To enhance the solubility and dissolution rate of poorly soluble quinazolinones, several formulation technologies can be employed. These strategies are widely discussed in the pharmaceutical sciences and are the subject of numerous patents.

Particle Size Reduction

Increasing the surface area of the drug powder by reducing particle size can enhance the dissolution rate, as described by the Noyes-Whitney equation.[10]

  • Micronization: This technique reduces particle size to the micrometer range.

  • Nanomilling: This process creates nanoparticles, further increasing the surface area and dissolution velocity.

Technique Typical Particle Size Advantages Disadvantages
Micronization1-10 µmEstablished technology, improves dissolution rate.Can lead to powder aggregation.
Nanomilling< 1 µmSignificant increase in surface area and dissolution, can improve saturation solubility.Higher energy process, potential for amorphization.
Amorphous Solid Dispersions

Converting the crystalline drug into an amorphous state can significantly increase its aqueous solubility.[9] This is typically achieved by dispersing the drug in a polymer matrix.

  • Spray Drying: A solution of the drug and a polymer is rapidly dried to form an amorphous solid dispersion.

  • Hot-Melt Extrusion: The drug and polymer are mixed and heated to form a molten mass, which is then cooled to create the dispersion.

Lipid-Based Formulations

Incorporating the drug into lipid-based systems can improve its solubilization in the gastrointestinal tract.[10]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.

Experimental Protocol: Preparation of a SEDDS Formulation
  • Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents.

  • Component Selection: Choose the excipients that show the best solubilizing capacity for the drug.

  • Formulation: Accurately weigh the selected oil, surfactant, and co-solvent and mix them in a glass vial.

  • Drug Loading: Add the drug to the excipient mixture and vortex or sonicate until a clear solution is obtained.

  • Characterization: Evaluate the formulation for self-emulsification properties, particle size of the resulting emulsion, and drug release profile.

SEDDS_Workflow cluster_screening Excipient Screening cluster_formulation Formulation Development cluster_characterization Characterization Solubility_Oils Solubility in Oils Component_Selection Select Optimal Excipients Solubility_Oils->Component_Selection Solubility_Surfactants Solubility in Surfactants Solubility_Surfactants->Component_Selection Solubility_Cosolvents Solubility in Co-solvents Solubility_Cosolvents->Component_Selection Mixing Mix Oil, Surfactant, Co-solvent Component_Selection->Mixing Drug_Loading Dissolve Drug in Mixture Mixing->Drug_Loading Emulsification_Test Self-Emulsification Assessment Drug_Loading->Emulsification_Test Particle_Size Droplet Size Analysis Emulsification_Test->Particle_Size Drug_Release In Vitro Dissolution Particle_Size->Drug_Release

Caption: Workflow for the development and characterization of a Self-Emulsifying Drug Delivery System (SEDDS).

Recent Therapeutic Applications of Quinazolinone Derivatives in Patents

While specific patents for this compound are not prominent, the broader class of quinazoline and quinazolinone derivatives continues to be a major focus of patent activity, particularly in oncology. Recent patents describe their use as inhibitors of various protein kinases and other enzymes involved in cell proliferation and survival.[1][2] For example, novel quinazolinone derivatives have been patented as inhibitors of histone deacetylases (HDACs)[11], poly(ADP-ribose) polymerase (PARP), and bromodomain-containing protein 4 (BRD4)[12], showcasing the ongoing innovation in this field. These patents often claim novel compositions of matter and their use in treating various cancers and inflammatory diseases.[13]

Future Perspectives

The therapeutic potential of this compound and related bromo-substituted quinazolinones warrants further investigation. Future research should focus on elucidating their specific molecular targets and mechanisms of action. Concurrently, the application of advanced formulation strategies, such as those outlined in this guide, will be critical to overcoming the solubility challenges and unlocking the full therapeutic potential of this promising class of compounds. The development of robust and scalable formulations will be a key step in translating these molecules from the laboratory to clinical applications.

References

  • Ravez, S., et al. (2015). Quinazoline derivatives as anticancer drugs: a patent review (2011 – present).
  • Google Patents. (n.d.). WO2004087680A1 - Novel quinazoline derivatives and methods of treatment related to the use thereof.
  • Google Patents. (n.d.). US5770599A - Quinazoline derivatives.
  • Semantic Scholar. (2015). Quinazoline derivatives as anticancer drugs: a patent review (2011 – present). Retrieved from [Link]

  • Google Patents. (n.d.). EP0566226A1 - Quinazoline derivatives.
  • Pharma's Almanac. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Kornblum, S. S., & Hirschorn, J. O. (1970). Dissolution of poorly water-soluble drugs. I. Some physical parameters related to method of micronization and tablet manufacture of a quinazolinone compound. Journal of Pharmaceutical Sciences, 59(5), 606-609.
  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • PubChem. (n.d.). Methods and compositions utilizing quinazolinones - Patent US-7230000-B1. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017121388A1 - Quinazolinone derivative, preparation method therefor, pharmaceutical composition, and applications.
  • Al-Deeb, O. A., et al. (2010). NOVEL 6,8-DIBROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTI-INFLAMMATORY AND ANALGESIC PROPERTIES. Acta Poloniae Pharmaceutica, 67(2), 159-171.
  • Justia Patents. (2025). March 2025 U.S. Patents by Issue Date. Retrieved from [Link]

  • Gowda, C., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports, 11(1), 18784.
  • Curia Global. (n.d.). Selected Publications and Patents from 2005–2019. Retrieved from [Link]

  • Ghiulai, R. M., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. International Journal of Molecular Sciences, 23(8), 4363.
  • ResearchGate. (2020). Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy. Retrieved from [Link]

  • Google Patents. (n.d.). US9168253B2 - Quinazoline compounds.
  • EurekAlert!. (2023). Applications of macrocyclic molecules in cancer therapy: Target cancer development or overcome drug resistance. Retrieved from [Link]

  • Semantic Scholar. (2019). Recent Patents on Drug Delivery & Formulation. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-one-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Retrieved from [Link]

  • ResearchGate. (2010). Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. Retrieved from [Link]

Sources

Methodological & Application

Application Note and Detailed Protocol for the Efficient Synthesis of 8-Bromo-2-mercaptoquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinazolinone scaffolds are privileged structures in medicinal chemistry, exhibiting a wide array of biological activities.[1] The incorporation of a mercapto group at the 2-position and a bromine atom at the 8-position of the quinazolinone core can significantly modulate the pharmacological properties of the resulting molecule. 8-Bromo-2-mercaptoquinazolin-4(3H)-one, in particular, is a valuable intermediate for the synthesis of novel therapeutic agents. This application note provides a detailed, efficient, and reliable protocol for the synthesis of this compound from the readily available starting material, 2-amino-3-bromobenzoic acid. The described methodology is intended for researchers and professionals in the fields of organic synthesis and drug development.

Reaction Principle and Mechanism

The synthesis of this compound from 2-amino-3-bromobenzoic acid proceeds via a one-pot cyclocondensation reaction with a thiocyanate salt, typically potassium thiocyanate (KSCN), in a suitable solvent. The reaction mechanism involves the initial formation of a thiourea derivative, which subsequently undergoes intramolecular cyclization to yield the desired quinazolinone ring system.

The key steps of the proposed mechanism are:

  • Formation of an acyl isothiocyanate intermediate (in situ): In the presence of an acid catalyst (often generated in situ or added), the amino group of 2-amino-3-bromobenzoic acid attacks the carbon atom of the thiocyanate ion.

  • Intramolecular cyclization: The lone pair of electrons on the nitrogen atom of the amino group then attacks the carbonyl carbon of the carboxylic acid, leading to the formation of a six-membered ring.

  • Dehydration: Subsequent dehydration of the cyclic intermediate results in the formation of the stable aromatic quinazolinone ring.

This reaction is a variation of the well-established methods for synthesizing 2-thioxoquinazolines from anthranilic acid derivatives.[2][3]

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted in the following diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification cluster_4 Analysis A 2-amino-3-bromobenzoic acid D Reaction Vessel A->D B Potassium thiocyanate B->D C Ethanol (solvent) C->D E Reflux D->E Heat F Cooling & Filtration E->F Reaction Mixture G Washing with Water F->G H Recrystallization (from Ethanol) G->H Crude Product I Characterization (NMR, IR, MS) H->I Purified Product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-amino-3-bromobenzoic acid≥98%Commercially Available
Potassium thiocyanate (KSCN)≥99%Commercially Available
Ethanol (EtOH)AnhydrousCommercially Available
Deionized Water--

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

  • Filter paper

  • Beakers and other standard laboratory glassware

  • Rotary evaporator (optional)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-bromobenzoic acid (e.g., 2.16 g, 10 mmol).

  • Addition of Reagents: To the flask, add potassium thiocyanate (e.g., 1.94 g, 20 mmol) and anhydrous ethanol (40 mL).

  • Reaction: Stir the mixture at room temperature for 10 minutes to ensure homogeneity. Subsequently, heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Time: Maintain the reflux for a period of 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. As the solution cools, a precipitate of the product should form.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water (2 x 10 mL) to remove any unreacted potassium thiocyanate and other water-soluble impurities.

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.

Purification:

The crude this compound can be purified by recrystallization from ethanol to afford the product as a crystalline solid.

  • Dissolution: Transfer the crude product to a beaker and add a minimal amount of hot ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

  • IR (Infrared) Spectroscopy: To identify the characteristic functional groups (e.g., C=O, N-H, C=S).

  • MS (Mass Spectrometry): To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the final product.

Troubleshooting

ProblemPossible CauseSolution
Low YieldIncomplete reactionIncrease reaction time or temperature slightly. Ensure anhydrous conditions.
Product loss during work-upUse minimal solvent for washing and recrystallization.
Impure ProductIncomplete removal of starting materials or by-productsOptimize washing steps. Perform recrystallization carefully. Column chromatography can be an alternative for higher purity.
Reaction does not startPoor quality of reagentsUse high-purity, dry reagents and solvent.

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Potassium thiocyanate is harmful if swallowed or in contact with skin. Handle with care.

  • Ethanol is a flammable liquid. Avoid open flames and sparks.

Conclusion

This application note provides a robust and efficient protocol for the synthesis of this compound. The procedure is straightforward, utilizes readily available reagents, and offers a good yield of the desired product. The detailed steps for reaction, work-up, and purification, along with troubleshooting tips, make this guide a valuable resource for chemists involved in the synthesis of heterocyclic compounds for drug discovery and development.

References

  • Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. - ResearchGate. Available at: [Link]

  • Practical approach to 2-thioxo-2, 3-dihydroquinazolin-4(1H)-one via dithiocarbamate-anthranilic acid reaction. Available at: [Link]

  • Synthesis of 8-Trifluloromethyl-2-Thioquinazolin-(3H)-4-One Nucleosides - Canadian Center of Science and Education. Available at: [Link]

Sources

Technical Application Note: Precision S-Alkylation of 8-Bromo-2-mercaptoquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The scaffold 8-Bromo-2-mercaptoquinazolin-4(3H)-one represents a critical pharmacophore in modern drug discovery. The presence of the bromine atom at the C8 position provides a distinct handle for further cross-coupling reactions (e.g., Suzuki-Miyaura), while the C2-mercapto group serves as a versatile nucleophile. Derivatives of this core have demonstrated significant biological activity, including HDAC6 inhibition , anticancer properties (breast, lung, ovarian lines), and antimicrobial efficacy against resistant strains like MRSA.

The Challenge: Regioselectivity

The core challenge in functionalizing this molecule lies in its ambident nucleophilicity . The 2-mercaptoquinazolinone system exists in a tautomeric equilibrium between the thiol (A) and thione (B) forms. Upon deprotonation, the resulting anion can react at either the Sulfur (S-alkylation) or the Nitrogen at position 3 (N-alkylation).

  • S-Alkylation (Kinetic/Soft Control): Favored by "soft" electrophiles (alkyl halides) and polar aprotic solvents. This is the desired pathway for thioether synthesis.

  • N-Alkylation (Thermodynamic/Hard Control): Often a competing side reaction, particularly with "hard" electrophiles or under specific catalytic conditions.

This guide details protocols optimized to maximize S-alkylation selectivity (>95%) , ensuring high yields and purity for downstream biological screening.

Mechanistic Principles & Reaction Design[1]

The reaction proceeds via an SN2 mechanism. The choice of base and solvent is critical to shift the tautomeric equilibrium toward the thiolate anion (


), which is a softer and more potent nucleophile than the amide nitrogen (

).
Tautomeric Equilibrium & Pathway

ReactionMechanism SM_Thione Thione Form (Major Tautomer) SM_Thiol Thiol Form (Minor Tautomer) SM_Thione->SM_Thiol Tautomerism Anion Thiolate Anion (Active Nucleophile) SM_Thiol->Anion + Base (Deprotonation) Product S-Alkylated Product (Target) Anion->Product + R-X (Soft Electrophile) Kinetic Control SideProduct N-Alkylated Byproduct (Avoided) Anion->SideProduct Hard Electrophile / High T

Figure 1: Mechanistic pathway illustrating the competition between S- and N-alkylation. The protocol below is designed to follow the green path.

Experimental Protocols

Protocol A: Standard High-Yield Synthesis (K₂CO₃/DMF)

Best for: Library synthesis, stable alkyl halides, and scaling up (grams to kilograms).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Electrophile: Alkyl Halide (1.1 – 1.2 equiv) (e.g., Methyl iodide, Benzyl bromide, Ethyl bromoacetate)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) (1.5 – 2.0 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetone

Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in anhydrous DMF (5–10 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 mmol). Stir the suspension at room temperature (RT) for 30 minutes. Note: The mixture may change color (often yellow/orange) indicating thiolate formation.

  • Alkylation: Add the Alkyl Halide (1.1 mmol) dropwise.

    • For reactive halides (e.g., MeI, BnBr): Stir at RT for 2–4 hours.

    • For less reactive halides: Heat to 50–60°C for 4–8 hours.

  • Monitoring: Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The starting material (polar, stays near baseline) should disappear, replaced by a less polar spot (S-alkylated product).

  • Workup: Pour the reaction mixture into crushed ice-water (50 mL) with vigorous stirring. The product typically precipitates as a solid.

  • Isolation: Filter the precipitate, wash copiously with water (to remove DMF and inorganic salts), and dry under vacuum.

  • Purification: Recrystallization from Ethanol/DMF or column chromatography (if necessary) yields the pure S-alkylated derivative.

Protocol B: Green Microwave-Assisted Synthesis

Best for: Rapid optimization, difficult substrates, and eco-friendly workflows.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Electrophile: Alkyl Halide (1.2 equiv)[1]

  • Base: NaOH (1.2 equiv) or K₂CO₃

  • Solvent: Ethanol (EtOH)

Procedure:

  • Setup: In a microwave process vial (10–20 mL), suspend the substrate and base in Ethanol.

  • Addition: Add the alkyl halide. Cap the vial.

  • Irradiation: Irradiate at 80–100°C for 10–20 minutes (Power: Dynamic, max 150W).

  • Workup: Cool to RT. The product often crystallizes directly from the ethanol solution upon cooling. If not, pour into water as in Protocol A.

  • Yield: Typically 85–95% isolated yield with reduced reaction times compared to thermal heating.

Characterization & Validation

To confirm S-alkylation over N-alkylation , specific spectral markers must be verified.

TechniqueObservation for S-Alkylated ProductObservation for N-Alkylated Product
¹H NMR S-CH₂ peak: Sharp singlet/multiplet at δ 3.5 – 4.5 ppm . NH peak: Broad singlet often remains at δ 12.0 – 13.0 ppm (N3-H).N-CH₂ peak: Downfield shift to δ 4.5 – 5.5 ppm . NH peak: Disappears (N3 is substituted).
¹³C NMR S-CH₂ carbon: δ 30 – 40 ppm . C2 Carbon: Upfield shift relative to thione (~150 ppm vs ~175 ppm).N-CH₂ carbon: δ 45 – 55 ppm .
IR C=O stretch: Retained, typically 1670–1690 cm⁻¹ . C-S stretch: New bands in fingerprint region.C=O stretch: May shift significantly due to loss of H-bonding.

Critical Check: In the ¹H NMR, the persistence of the amide NH proton (exchangeable with D₂O) is the strongest evidence that N-alkylation did not occur at the N3 position.

Troubleshooting & Optimization Workflow

OptimizationWorkflow Start Start: Reaction Setup CheckTLC Check TLC after 2 hours Start->CheckTLC Decision1 SM Consumed? CheckTLC->Decision1 Success Proceed to Workup (Pour into Ice Water) Decision1->Success Yes Incomplete Incomplete Conversion Decision1->Incomplete No CheckSolubility Precipitate formed during reaction? Incomplete->CheckSolubility Action1 Increase Temp to 60°C Action2 Add 0.5 eq Catalyst (KI or TBAI) Action1->Action2 If still slow Action2->CheckTLC Re-check CheckSolubility->Action1 No (SM in solution) SolubilityFix Add more DMF or Switch to DMSO CheckSolubility->SolubilityFix Yes (SM crashed out)

Figure 2: Decision tree for troubleshooting incomplete conversions or solubility issues.

References

  • Mahmoud, M. R., et al. (2012).[2] Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry.[2] Link

  • Khetmalis, Y. M., et al. (2023).[3] Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-one-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity.[3] International Journal of Molecular Sciences. Link

  • Rivero, I. A., et al. (2009).[4] Alkylation of 2,4-(1H,3H)-quinazolinediones with dialkyl carbonates under microwave irradiations. Molecules. Link

  • Al-Amiery, A. A., et al. (2014). Synthesis and Antioxidant Activities of Novel this compound Derivatives. ResearchGate.[5] Link

  • BenchChem. (2025).[1][6] 8-Bromo-2-chloroquinazolin-4(3H)-one Properties and Safety. BenchChem.[1][6][7] Link

Sources

Divergent Synthesis of Thiazolo[2,3-b]quinazolin-5-ones Using 8-Bromo-2-mercaptoquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-TQ-8BR-01

Abstract & Strategic Value

This application note details the protocol for synthesizing 8-bromo-5H-thiazolo[2,3-b]quinazolin-5-one starting from 8-bromo-2-mercaptoquinazolin-4(3H)-one .

While thiazoloquinazolines are established pharmacophores exhibiting EGFR inhibitory, antimicrobial, and anti-inflammatory properties [1, 2], the specific utilization of the 8-bromo derivative represents a high-value strategic entry point for medicinal chemistry libraries. The bromine atom at the 8-position (on the benzene ring) remains chemically inert during the soft nucleophilic cyclization of the thiazole ring, serving as a "latent handle" for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) [3].

This guide addresses the critical challenge of regioselectivity (angular vs. linear fusion) and provides a validated workflow for generating 8-functionalized thiazoloquinazoline libraries.

Mechanistic Principles & Regiochemistry

The synthesis relies on the reaction between the bidentate nucleophile This compound (1) and an


-haloketone (e.g., phenacyl bromide).
The Regioselectivity Challenge

The starting material (1) has two nitrogen centers (N1 and N3) and one sulfur.

  • Step 1 (S-Alkylation): The sulfur atom is the softest and most nucleophilic site, leading to rapid formation of the thioether intermediate.

  • Step 2 (Cyclodehydration): The subsequent ring closure can theoretically occur at N1 (yielding the linear thiazolo[3,2-a] isomer) or N3 (yielding the angular thiazolo[2,3-b] isomer).

Expert Insight: Thermodynamic control and steric factors favor the angular [2,3-b] isomer. The N3 nitrogen, despite being flanked by a carbonyl, is the preferred site for cyclization due to the geometric constraints imposed by the S-alkyl tether and the steric bulk of the benzene ring near N1 [1, 4].

Reaction Pathway Diagram[1][2][3]

ReactionPathway SM 8-Bromo-2-mercapto- quinazolin-4(3H)-one Inter S-Alkylated Intermediate (Thioether) SM->Inter + Phenacyl Bromide - HBr TS Cyclization Transition State Inter->TS Dehydration (- H2O) Prod 8-Bromo-5H-thiazolo [2,3-b]quinazolin-5-one (Angular) TS->Prod N3 Attack Linear Linear Isomer (Not Observed) TS->Linear N1 Attack (Sterically Disfavored)

Figure 1: Reaction pathway highlighting the regioselective formation of the angular thiazolo[2,3-b] scaffold.

Experimental Protocols

Protocol A: Synthesis of the Thiazoloquinazoline Core

Objective: Cyclocondensation of this compound with phenacyl bromide.

Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: Phenacyl bromide (1.1 eq)

  • Base: Fused Sodium Acetate (anhydrous, 2.0 eq)

  • Solvent: Ethanol (Absolute) or DMF (if solubility is poor)

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend This compound (5 mmol) in anhydrous Ethanol (30 mL).

    • Note: If the 8-bromo derivative does not dissolve, add DMF dropwise (up to 5 mL) until a clear suspension/solution is achieved.

  • Addition: Add Phenacyl bromide (5.5 mmol) and Fused Sodium Acetate (10 mmol) to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78-80°C) for 4–6 hours .

    • Monitoring: Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The starting thiol (lower Rf) should disappear, replaced by a fluorescent spot (higher Rf).

  • Work-up: Cool the reaction mixture to room temperature. Pour the contents into ice-cold water (100 mL) with vigorous stirring. A solid precipitate will form immediately.

  • Isolation: Filter the precipitate under vacuum. Wash the cake with cold water (2 x 20 mL) to remove inorganic salts (NaBr, NaOAc).

  • Purification: Recrystallize the crude solid from Ethanol/DMF (9:1) or Dioxane.[1]

    • Yield Expectation: 75–85%.

Self-Validation Parameters (Analytical Signatures)
ParameterExpected ObservationReason/Causality
Appearance Yellow to pale-orange crystalline solidConjugated tricyclic system.
IR Spectrum Absence of SH (~2550 cm⁻¹)Confirms S-alkylation.
IR Spectrum C=O stretch ~1680 cm⁻¹Characteristic of the fused pyrimidinone carbonyl.
¹H NMR Singlet at ~7.2–7.5 ppm (1H)Characteristic thiazole ring proton (H-2).
¹H NMR Downfield shift of aromatic protonsInfluence of the 8-Bromo electron-withdrawing group.
Protocol B: Late-Stage Diversification (Suzuki-Miyaura Coupling)

Objective: Functionalization of the 8-position using the bromine handle.

Materials
  • Substrate: 8-Bromo-thiazoloquinazoline (from Protocol A) (1.0 eq)

  • Reagent: Aryl Boronic Acid (1.2 eq)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane

Step-by-Step Methodology
  • Degassing: In a Schlenk tube, dissolve the substrate and aryl boronic acid in 1,4-Dioxane. Degas the solution by bubbling Nitrogen or Argon for 15 minutes.

    • Critical Step: Oxygen poisons the Pd(0) catalyst. Thorough degassing is essential for yield.

  • Catalyst Addition: Add Pd(PPh₃)₄ and the aqueous K₂CO₃ solution. Seal the tube under inert atmosphere.

  • Reaction: Heat to 90–100°C for 8–12 hours.

  • Work-up: Filter through a Celite pad to remove Palladium black. Concentrate the filtrate and purify via column chromatography.

Workflow Optimization & Troubleshooting

The following decision tree assists in optimizing library generation based on the 8-bromo scaffold.

Optimization Start Start: 8-Br-2-mercapto- quinazolinone Solubility Check Solubility in Refluxing EtOH Start->Solubility Soluble Proceed with Protocol A (EtOH) Solubility->Soluble Yes Insoluble Add DMF Co-solvent (10-20% v/v) Solubility->Insoluble No Reaction Reflux 4-6h with Phenacyl Bromide Soluble->Reaction Insoluble->Reaction CheckTLC TLC Check: SM Remaining? Reaction->CheckTLC Complete Workup: Ice Water Precip. CheckTLC->Complete No SM Incomplete Add 0.5 eq Base Extend Time CheckTLC->Incomplete SM Present Coupling Protocol B: Suzuki Coupling Complete->Coupling Incomplete->Reaction

Figure 2: Optimization workflow for handling solubility and reaction completion issues.

Troubleshooting Table
IssueRoot CauseCorrective Action
Low Yield Incomplete CyclizationEnsure Sodium Acetate is anhydrous (fused). Water inhibits the dehydration step.
Sticky Product DMF contaminationWash the precipitate thoroughly with water, then cold methanol.
Regioisomer Mix Kinetic vs Thermodynamic ControlEnsure reflux is maintained. Room temperature stirring often stops at the S-alkylated intermediate (non-cyclized).

References

  • Al-Omary, F. A., et al. (2017).[2] "Substituted thiazoles V. Synthesis and antitumor activity of novel thiazolo[2,3-b]quinazoline..." Dove Medical Press. Available at: [Link]

  • Gomha, S. M., et al. (2020). "Angular Regioselectivity in the Reactions of 2-Thioxopyrimidin-4-ones... Synthesis of Novel Stereoisomeric Octahydro[1,2,4]triazolo[4,3-a]quinazolin-5-ones." Molecules. Available at: [Link]

  • El-Azab, A. S., et al. (2017). "Synthesis Of 3-Substituted-6, 8-Dibromo-2-Methyl Quinazolin-4(3H)." International Journal of Scientific & Technology Research. Available at: [Link]

  • Dawood, D. H., et al. (2020). "Synthesis of Thiazolo[5,4-f]quinazolin-9(8H)-ones as Multi-Target Directed Ligands of Ser/Thr Kinases." Molecules. Available at: [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions at the 8-Bromo Position of Quinazolinones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-8 Functionalization in Quinazolinone Scaffolds

The quinazolinone core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The strategic functionalization of this heterocyclic system is paramount for the modulation of its physicochemical properties and the fine-tuning of its pharmacological profile. The C-8 position of the quinazolinone ring, in particular, offers a key vector for structural diversification. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile toolkit for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds at this position, enabling the introduction of a diverse range of substituents.[4] This guide provides an in-depth technical overview, field-proven insights, and detailed protocols for the successful application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions at the 8-bromo position of quinazolinones.

Foundational Principles: Understanding the Catalytic Cycle

Palladium-catalyzed cross-coupling reactions fundamentally operate through a catalytic cycle involving a palladium(0) active species. The cycle can be broadly described in three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[5][6] The efficiency and success of these transformations are critically dependent on the careful selection of the palladium source, ligands, base, and solvent, all of which influence the kinetics and equilibrium of each step in the catalytic cycle.

Generalized Palladium Cross-Coupling Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation/ Amine Coordination pd_complex->transmetalation R'-M pd_intermediate R-Pd(II)L_n-R' transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product R-R' reductive_elimination->product

Caption: Generalized Catalytic Cycle for Palladium Cross-Coupling Reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp2)-C(sp2) bonds.[4] Its appeal lies in the operational simplicity, the commercial availability of a vast array of boronic acids and their derivatives, and the generally mild reaction conditions that tolerate a wide range of functional groups.

Mechanistic Considerations and Key Parameters

The reaction between an 8-bromo-quinazolinone and a boronic acid is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. A crucial step is the activation of the boronic acid by a base to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium(II) complex.[7] The final reductive elimination step yields the 8-aryl-quinazolinone and regenerates the Pd(0) catalyst.

The choice of palladium precursor, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions.

ParameterRecommended OptionsRationale and Causality
Palladium Precursor Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂Pd(PPh₃)₄ is often used directly as a Pd(0) source. Pd(dppf)Cl₂ and Pd(OAc)₂ are stable Pd(II) precursors that are reduced in situ to the active Pd(0) species. Pd(dppf)Cl₂ is particularly effective for challenging couplings due to the robust dppf ligand.[7][8]
Ligand PPh₃, dppf, Buchwald-type biarylphosphinesThe ligand stabilizes the palladium catalyst, facilitates oxidative addition, and influences the rate of reductive elimination. For less reactive aryl bromides, electron-rich and bulky ligands like those developed by Buchwald can enhance catalytic activity.[9]
Base Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄The base is essential for the formation of the reactive boronate species. The choice of base can influence the reaction rate and substrate compatibility. Stronger bases like Cs₂CO₃ are often effective for less reactive substrates, while milder bases like K₂CO₃ are suitable for more sensitive functional groups.[7]
Solvent Toluene/H₂O, Dioxane/H₂O, DMF/H₂OA biphasic solvent system is commonly employed to dissolve both the organic substrates and the inorganic base. The presence of water is often crucial for the activation of the boronic acid.[10]
Detailed Protocol: Synthesis of 8-Phenyl-quinazolin-4(3H)-one

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an 8-bromo-quinazolinone with phenylboronic acid.

Experimental Workflow: Suzuki-Miyaura Coupling start Start reagents Combine 8-bromo-quinazolinone, phenylboronic acid, base, and solvent start->reagents degas Degas the mixture (e.g., with Argon or Nitrogen) reagents->degas catalyst Add Pd catalyst and ligand degas->catalyst heat Heat the reaction mixture (e.g., 90-110 °C) catalyst->heat monitor Monitor reaction by TLC or LC-MS heat->monitor workup Aqueous workup and extraction monitor->workup purify Purify by column chromatography workup->purify characterize Characterize the product (NMR, MS, etc.) purify->characterize end End characterize->end

Sources

Microwave-assisted synthesis of 8-Bromo-2-mercaptoquinazolin-4(3H)-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 8-Bromo-2-mercaptoquinazolin-4(3H)-one Derivatives

Executive Summary

This guide details the optimized protocol for the synthesis of This compound using microwave-assisted organic synthesis (MAOS). Quinazolinones are privileged scaffolds in drug discovery, exhibiting EGFR inhibitory, antimicrobial, and anti-inflammatory activities. The introduction of a bromine atom at the C-8 position provides a critical handle for Structure-Activity Relationship (SAR) studies and further palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Traditional thermal heating for this cyclization often requires reflux times of 12–24 hours with variable yields. The microwave protocol described herein reduces reaction time to under 20 minutes, improves yield purity, and utilizes a closed-vessel system to safely manage volatile sulfur reagents.

Scientific Background

The Target Scaffold

The 2-mercaptoquinazolin-4(3H)-one core exists in a tautomeric equilibrium between the thione (A) and thiol (B) forms. In solution, the thione form generally predominates, but S-alkylation traps the thiol tautomer.

  • Why 8-Bromo? The 8-position (derived from the 3-position of the anthranilic acid precursor) is sterically significant, often residing near the solvent interface in enzyme binding pockets. Furthermore, the C-Br bond allows for late-stage diversification of the core.

Microwave Dielectric Heating Mechanism

Unlike conventional conductive heating, microwave irradiation (2.45 GHz) couples directly with the dipoles of the reaction mixture (specifically the polar solvent and ionic intermediates).

  • Dipolar Polarization: Polar molecules (Ethanol, DMF) align with the oscillating electric field, generating heat via molecular friction.

  • Ionic Conduction: Dissolved ions (K+, OH-, Carboxylate-) oscillate in the field, generating rapid internal heating.

  • Result: This "bulk heating" phenomenon eliminates thermal gradients, accelerating the rate-determining step of the cyclization (nucleophilic attack of the amine on the thiocarbonyl carbon).

Materials & Equipment

Reagents
ReagentCAS No.RoleEquiv.
2-Amino-3-bromobenzoic acid 20776-51-6Precursor (Scaffold)1.0
Carbon Disulfide (CS₂) 75-15-0Thiocarbonyl Source2.5
Potassium Hydroxide (KOH) 1310-58-3Base/Catalyst2.0
Ethanol (Absolute) 64-17-5Solvent (High tan

)
N/A
Water (Deionized) 7732-18-5Co-solventN/A

CRITICAL SAFETY WARNING: Carbon disulfide (CS₂) is highly volatile (bp 46 °C), toxic, and has a low auto-ignition temperature. Microwave synthesis MUST be performed in a dedicated sealed vessel system with active pressure monitoring. Do not use domestic microwave ovens.

Equipment
  • Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover, Anton Paar Monowave).

  • Vessel: 10 mL or 30 mL wide-neck glass pressure vial with Teflon/Silicon septum cap.

  • Stirring: Magnetic stir bar (high-coupling efficiency).

Experimental Protocol

Workflow Diagram

G Start Reagent Prep Mix Mixing (EtOH/H2O + KOH) Start->Mix AddCS2 Add CS2 (Dropwise, 0°C) Mix->AddCS2 Dissolution Seal Seal Vessel AddCS2->Seal MW MW Irradiation 100°C, 15 min Seal->MW Pressure Control Cool Cooling (< 50°C) MW->Cool Acid Acidification (10% HCl) Cool->Acid Precipitate Filter Filtration & Recrystallization Acid->Filter Yield: ~85-92%

Caption: Optimized workflow for the microwave-assisted synthesis of this compound.

Step-by-Step Procedure

Step 1: Pre-reaction Setup

  • Dissolve 2-amino-3-bromobenzoic acid (1.0 mmol, 216 mg) and KOH (2.0 mmol, 112 mg) in a mixture of Ethanol (3 mL) and Water (1 mL) within the microwave vial.

  • Stir until a clear homogeneous solution is obtained (formation of the potassium salt).

  • Cool the vial in an ice bath for 5 minutes.

  • Add Carbon Disulfide (CS₂) (2.5 mmol, 150 µL) dropwise to the cold solution. Note: CS₂ is added in excess to account for volatility.

Step 2: Microwave Irradiation

  • Seal the vial with the appropriate pressure cap.

  • Place in the microwave reactor cavity.

  • Program Parameters:

    • Mode: Dynamic (Standard)

    • Temperature: 100 °C

    • Hold Time: 15 minutes

    • Pre-stirring: 30 seconds

    • Pressure Limit: 250 psi (17 bar) - Critical safety setpoint.

    • Power: Max 150W (System will modulate power to maintain 100°C).

Step 3: Workup & Isolation

  • Allow the vessel to cool to room temperature (automatically done by the reactor's compressed air cooling).

  • Open the vial in a fume hood (release of residual CS₂/H₂S gases).

  • Pour the reaction mixture into a beaker containing crushed ice (approx. 20 g).

  • Acidify the solution dropwise with 10% HCl (aq) while stirring until pH ~2.0 is reached.

    • Observation: A heavy yellow/off-white precipitate (the product) will form immediately.

  • Stir for 10 minutes to ensure complete precipitation.

  • Filter the solid under vacuum (Buchner funnel).

  • Wash the cake with cold water (2 x 5 mL) followed by cold ethanol (1 x 2 mL).

  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary, though MW crude is often >95% pure.

Reaction Mechanism & Causality

Understanding the mechanism ensures the scientist can troubleshoot low yields.

Mechanism SM 2-Amino-3-bromobenzoate (Anionic Form) Inter1 Dithiocarbamate Salt (Intermediate) SM->Inter1 Nucleophilic Attack on CS2 (Facilitated by Base) Cyclic Cyclization (Loss of H2S/H2O) Inter1->Cyclic Intramolecular Attack on Carboxylate Prod This compound Cyclic->Prod Acidification (Workup)

Caption: Mechanistic pathway. The base (KOH) deprotonates the amine, enhancing nucleophilicity toward CS₂.

Expert Insight:

  • Role of KOH: It serves two purposes: (1) Solubilizes the amino acid precursor, and (2) Deprotonates the amino group to facilitate the attack on the electron-deficient carbon of CS₂.

  • Role of Ethanol/Water: This solvent mixture has a high microwave absorption cross-section (loss tangent), ensuring rapid heating. Water helps solubilize the ionic intermediates (dithiocarbamate salts).

Results & Characterization

Expected Yields
MethodTimeTempYield (%)
Microwave (This Protocol) 15 min 100 °C 88 - 94%
Conventional Reflux16 hours80 °C65 - 72%
Spectral Data (Representative)
  • Physical State: Yellowish solid.

  • Melting Point: > 280 °C (dec).

  • IR (KBr, cm⁻¹): 3250 (NH stretch), 1680 (C=O, amide), 1180 (C=S). Note: The presence of C=S and NH bands confirms the thione tautomer in solid state.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       13.80 (s, 1H, NH/SH exchangeable).
      
    • 
       8.15 (dd, 1H, H-5).
      
    • 
       8.05 (dd, 1H, H-7).
      
    • 
       7.45 (t, 1H, H-6).
      
    • Interpretation: The downfield shift of aromatic protons is consistent with the electron-withdrawing nature of the bromine at position 8 and the carbonyl at position 4.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete formation of dithiocarbamate.Increase reaction time to 20 min. Ensure CS₂ is fresh (not degraded).
Vessel Over-pressure Excess CS₂ or too high temperature.Reduce CS₂ excess slightly. Ensure "ramp time" to 100°C is at least 2 minutes to prevent thermal runaway.
Product Oiling Out Impurities or residual solvent.Recrystallize from DMF/EtOH. Ensure acidification is slow and with stirring.
Impurity in NMR Unreacted Anthranilic Acid.Check pH during workup.[1] The starting amino acid is amphoteric; ensure pH is < 3 to precipitate the quinazolinone fully.

References

  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Source:Current Organic Chemistry, 2005. Context: General review of microwave acceleration in quinazolinone ring formation.

  • Microwave-assisted synthesis of 2-mercaptoquinazolin-4(3H)-ones in deep eutectic solvents. Source:Journal of Molecular Structure, 2019. Context: Validates the reaction pathway of anthranilic acids with CS2/Base under microwave irradiation.

  • Crystal structure of 2-amino-3-bromobenzoic acid. Source:Zeitschrift für Kristallographie, 2010. Context: Structural characterization of the specific starting material required for the 8-bromo derivative.

  • Synthesis and biological evaluation of 2-mercapto-4(3H)-quinazolinone derivatives. Source:Medicinal Chemistry Research, 2013. Context: Provides comparative thermal data and biological relevance (antitumor activity) for this class of compounds.

Sources

Application Notes and Protocols for Nucleophilic Substitution on 8-Bromo-2-mercaptoquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview and detailed protocols for conducting nucleophilic substitution reactions on 8-Bromo-2-mercaptoquinazolin-4(3H)-one. This key building block is of significant interest in medicinal chemistry for the synthesis of novel therapeutic agents. This document offers in-depth insights into the reaction mechanisms, optimization of conditions, and practical, step-by-step procedures for the successful functionalization of the C-8 position.

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolin-4(3H)-one core is a privileged scaffold in drug discovery, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic introduction of a bromine atom at the 8-position provides a versatile handle for further molecular elaboration through nucleophilic substitution, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. The 2-mercapto group also offers a site for additional modification, although this guide will focus on the functionalization of the 8-bromo position.

Understanding the principles of nucleophilic aromatic substitution (SNAr) and modern cross-coupling reactions is paramount to successfully modifying this substrate. The electron-withdrawing nature of the quinazolinone ring system, however, is not always sufficient to activate the 8-bromo group for classical SNAr reactions under mild conditions. Therefore, transition-metal-catalyzed methods, such as the Buchwald-Hartwig amination and the Ullmann condensation, have become indispensable tools for this transformation.

Foundational Principles: Activating the C-Br Bond

Direct nucleophilic aromatic substitution on unactivated aryl halides is often challenging. The reactivity of the 8-bromo group on the 2-mercaptoquinazolin-4(3H)-one scaffold is influenced by the electronic properties of the heterocyclic system. While the carbonyl group and nitrogen atoms do exert an electron-withdrawing effect, this is often insufficient for facile substitution with a broad range of nucleophiles.

To overcome this, two primary strategies are employed:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful method has revolutionized the formation of carbon-nitrogen bonds. It utilizes a palladium catalyst with a suitable phosphine ligand to couple aryl halides with a wide variety of amine nucleophiles under relatively mild conditions. The choice of ligand is critical and can significantly impact the reaction's efficiency and scope.[1][2]

  • Copper-Catalyzed Ullmann Condensation: A classical method for forming carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, the Ullmann reaction typically requires higher temperatures than palladium-catalyzed methods.[3][4] However, modern advancements with the use of ligands can often allow for milder reaction conditions.[5]

The selection between these two methodologies will depend on the specific nucleophile, the desired reaction conditions, and the functional group tolerance of the substrates.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for performing nucleophilic substitution reactions on this compound. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and unwanted side reactions.

Protocol 1: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

This protocol describes a general procedure for the coupling of primary and secondary amines with this compound.

Workflow for Buchwald-Hartwig Amination:

start Start setup Assemble oven-dried glassware under inert atmosphere start->setup reagents Add this compound, Pd catalyst, ligand, and base setup->reagents solvent Add anhydrous solvent reagents->solvent nucleophile Add amine nucleophile solvent->nucleophile reaction Heat to desired temperature and stir nucleophile->reaction monitor Monitor reaction by TLC or LC-MS reaction->monitor workup Cool, dilute with organic solvent, and filter monitor->workup Upon completion extraction Aqueous workup and extraction workup->extraction purification Purify by column chromatography extraction->purification end End purification->end start Start setup Combine this compound, Cu catalyst, base, and optional ligand start->setup reagents Add nucleophile and high-boiling polar solvent setup->reagents reaction Heat to desired temperature with vigorous stirring reagents->reaction monitor Monitor reaction by TLC or LC-MS reaction->monitor workup Cool to room temperature monitor->workup Upon completion isolation Product isolation (filtration or extraction) workup->isolation purification Purify by recrystallization or chromatography isolation->purification end End purification->end

Sources

Application Notes and Protocols for One-Pot Synthesis Involving 8-Bromo-2-mercaptoquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinazolinone Scaffold and the Efficiency of One-Pot Syntheses

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[1][2][3] The strategic functionalization of the quinazolinone ring system allows for the fine-tuning of pharmacological profiles, making it a highly attractive target for drug discovery and development. In particular, the presence of a bromine atom, as in 8-Bromo-2-mercaptoquinazolin-4(3H)-one, provides a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, while the mercapto group offers a site for facile S-alkylation or S-arylation to introduce a variety of side chains.

Traditional multi-step synthetic approaches to complex quinazolinone derivatives can be time-consuming, resource-intensive, and often result in lower overall yields due to losses at each step. One-pot syntheses and multi-component reactions (MCRs) have emerged as powerful strategies to overcome these limitations.[2][4] By combining multiple reaction steps in a single vessel without the isolation of intermediates, one-pot methods enhance synthetic efficiency, reduce waste, and simplify purification procedures, aligning with the principles of green chemistry.

This guide provides a detailed protocol for a sequential one-pot synthesis of S-alkylated this compound derivatives. This approach first involves the in situ formation of the this compound core, followed by direct S-alkylation in the same reaction vessel. This method offers a streamlined and efficient route to a library of novel quinazolinone derivatives for further investigation in drug discovery programs.

Protocol 1: Sequential One-Pot Synthesis of S-Alkylated this compound Derivatives

This protocol details a sequential one-pot synthesis starting from 2-amino-3-bromobenzoic acid. The first step involves the cyclization with a thiocyanate salt to form the this compound intermediate. This is followed by the in situ S-alkylation with an appropriate alkylating agent.

General Reaction Scheme

cluster_0 One-Pot Reaction Reactant1 2-Amino-3-bromobenzoic acid Intermediate This compound (in situ) Reactant1->Intermediate Step 1: Cyclization (e.g., EtOH, reflux) Reactant2 KSCN Reactant2->Intermediate Step 1: Cyclization (e.g., EtOH, reflux) Reactant3 Alkyl Halide (R-X) Product S-Alkylated this compound Intermediate->Product Step 2: S-Alkylation (Base, R-X)

Caption: General workflow for the sequential one-pot synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Amino-3-bromobenzoic acid≥98%Commercially available
Potassium thiocyanate (KSCN)≥99%Commercially available
Ethanol (EtOH)AnhydrousCommercially available
Alkyl halide (e.g., methyl iodide, ethyl bromide)Reagent gradeCommercially available
Potassium carbonate (K2CO3)≥99%Commercially available
Dimethylformamide (DMF)AnhydrousCommercially available
Experimental Protocol
  • Step 1: Formation of this compound

    • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-bromobenzoic acid (1.0 equiv.) and potassium thiocyanate (1.2 equiv.).

    • Add anhydrous ethanol to the flask to achieve a concentration of approximately 0.2 M with respect to the 2-amino-3-bromobenzoic acid.

    • Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours). The formation of a precipitate may be observed.

  • Step 2: In situ S-Alkylation

    • After completion of the first step, allow the reaction mixture to cool to room temperature.

    • Add anhydrous potassium carbonate (2.5 equiv.) to the flask.

    • Add the desired alkyl halide (1.1 equiv.) dropwise to the stirred suspension.

    • Continue stirring the reaction mixture at room temperature. Monitor the progress of the S-alkylation by TLC (typically 2-4 hours). Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary.

  • Work-up and Purification

    • Upon completion of the reaction, pour the reaction mixture into ice-cold water.

    • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure S-alkylated this compound derivative.

Rationale and Mechanistic Insights

The efficiency of this one-pot procedure stems from the sequential formation and reaction of the quinazolinone core.

  • Step 1: Cyclization: The reaction of 2-amino-3-bromobenzoic acid with potassium thiocyanate proceeds through an initial nucleophilic attack of the amino group on the thiocyanate, followed by an intramolecular cyclization and tautomerization to form the stable this compound ring system. The use of a polar protic solvent like ethanol facilitates this process.

Start 2-Amino-3-bromobenzoic acid + KSCN Intermediate1 Acyl isothiocyanate intermediate Start->Intermediate1 Nucleophilic attack Intermediate2 Thiourea derivative Intermediate1->Intermediate2 Intramolecular cyclization Product This compound Intermediate2->Product Tautomerization

Caption: Plausible mechanism for the formation of the quinazolinone core.

  • Step 2: S-Alkylation: The mercapto group of the quinazolinone is acidic and can be readily deprotonated by a mild base like potassium carbonate to form a thiolate anion. This nucleophilic thiolate then undergoes an SN2 reaction with the added alkyl halide to yield the S-alkylated product.[5] Performing this step in situ avoids the need to isolate and purify the intermediate, thereby saving time and improving the overall yield.

Data Presentation: Representative Yields
EntryAlkyl Halide (R-X)ProductExpected Yield (%)
1Methyl iodide8-Bromo-2-(methylthio)quinazolin-4(3H)-one85-95
2Ethyl bromide8-Bromo-2-(ethylthio)quinazolin-4(3H)-one80-90
3Benzyl bromide8-Bromo-2-(benzylthio)quinazolin-4(3H)-one82-92

Note: Yields are estimated based on similar reported procedures and may vary depending on the specific substrate and reaction conditions.

Trustworthiness and Self-Validation

The described protocol is designed to be self-validating through the following measures:

  • Reaction Monitoring: The progress of both reaction steps should be carefully monitored by TLC. This allows for the confirmation of the consumption of starting materials and the formation of the intermediate and final product.

  • Characterization: The final product should be thoroughly characterized by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) to confirm its structure and purity. The expected spectroscopic data for the S-alkylated products would include characteristic signals for the alkyl group and the quinazolinone core.

  • Reproducibility: The use of commercially available, high-purity reagents and anhydrous solvents is crucial for the reproducibility of this protocol.

Conclusion

This application note provides a detailed and reliable protocol for the sequential one-pot synthesis of S-alkylated this compound derivatives. This method offers a significant improvement in synthetic efficiency over traditional multi-step approaches, making it a valuable tool for the rapid generation of novel quinazolinone-based compounds for screening in drug discovery and development programs. The principles outlined herein can be adapted for the synthesis of a diverse library of derivatives by varying the alkylating agent.

References

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC. Retrieved February 26, 2026, from [Link]

  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. (2025). Molecules, 30(18), 3729. [Link]

  • Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (2025). Journal of Molecular and Organic Chemistry, 8(1), 282-290.
  • One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. (2024). Scientific Reports, 14(1), 11593. [Link]

  • Synthesis of 8-Trifluloromethyl-2-Thioquinazolin-(3H)-4-One Nucleosides. (2017). Journal of Chemistry and Chemical Sciences, 7(10), 1063-1070.

Sources

Troubleshooting & Optimization

Optimizing solubility of 8-Bromo-2-mercaptoquinazolin-4(3H)-one for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Solubility of 8-Bromo-2-mercaptoquinazolin-4(3H)-one

Introduction: The Solubility-Stability Paradox

Welcome. You are likely here because this compound (hereafter 8-Br-MQ ) is precipitating in your assay buffer or showing inconsistent IC50 values.

This compound presents a classic "medicinal chemistry paradox." The 8-bromo substituent increases lipophilicity (LogP), enhancing membrane permeability but crushing aqueous solubility.[1][2] Simultaneously, the 2-mercapto group introduces a reactivity risk: oxidative dimerization into insoluble disulfides.[1][2]

This guide is not a generic protocol. It is a system designed to navigate the specific physicochemical constraints of halogenated quinazolinones.[2]

Part 1: The Master Stock Solution

The Foundation of Reproducibility Most solubility issues in aqueous buffers originate from a poor quality DMSO stock.[2]

Q: What is the optimal solvent and concentration for the master stock?

A: Anhydrous DMSO (Dimethyl Sulfoxide) at 10 mM.

  • Why DMSO? 8-Br-MQ is a planar, hydrophobic heterocycle.[1][2] DMSO disrupts the strong intermolecular

    
    -
    
    
    
    stacking interactions between quinazolinone rings better than ethanol or methanol.[1][2]
  • Why 10 mM? While 50 mM might be achievable with sonication, it creates a "supersaturated" state that is thermodynamically unstable.[2] Upon freezing and thawing, these high-concentration stocks often form micro-crystals that do not re-dissolve, leading to lower effective concentrations in subsequent assays.[2]

Q: How do I prevent the "Mercapto" oxidation issue?

A: The 2-mercapto group is prone to oxidation, forming a disulfide dimer (R-S-S-R) which is often insoluble and biologically inactive.

  • Protocol: Purge the headspace of your DMSO stock vial with Argon or Nitrogen gas before closing.[2]

  • Additive: If your assay tolerates it, add 1 mM TCEP (Tris(2-carboxyethyl)phosphine) to the stock solution.[1] Unlike DTT, TCEP is stable in phosphate buffers and prevents disulfide formation without interfering with most metal-dependent enzymes.[1][2]

Part 2: Dilution Strategies (The "Crash" Prevention)

The Critical Step Directly piping 1 µL of DMSO stock into 999 µL of aqueous buffer often causes "shock precipitation"—the local concentration at the pipette tip exceeds the solubility limit instantly, forming invisible aggregates.

Q: How should I dilute the compound for my assay?

A: Use the Intermediate Shift Method .

Protocol:

  • Start: 10 mM Stock in DMSO.

  • Intermediate Step: Dilute 1:10 into pure DMSO or PEG-400 first to create a working stock (e.g., 1 mM).[1][2]

  • Final Step: Dilute this working stock into the assay buffer.

    • Why? This ensures your pipetting volumes are larger (reducing error) and the dispersion into water is more gradual.[2]

Q: Can I use a co-solvent?

A: Yes. For 8-Br-MQ, a simple buffer is often insufficient.[1][2]

  • Recommendation: Include 0.05% Tween-20 or Triton X-100 in your assay buffer before adding the compound.[1][2]

  • Mechanism: The surfactant lowers the surface tension and forms micelles that sequester hydrophobic monomers, preventing the nucleation of crystals.

Table 1: Recommended Solvent Systems

ComponentFunctionRecommended Conc.Notes
DMSO Primary Solvent0.1% - 1.0% (Final)Keep <1% to avoid cell toxicity.[1][2]
Tween-20 Surfactant0.01% - 0.05%Prevents aggregation; critical for HTS.[1][2]
PEG-400 Co-solvent1% - 5%Stabilizes the "transition" from DMSO to water.[1][2]
TCEP Reducing Agent50 - 100 µMPrevents disulfide dimerization of the thiol.[1][2]

Part 3: Advanced Formulation (pH & Ionization)

Q: How does pH affect solubility?

A: 8-Br-MQ is an ionizable weak acid due to the thioamide/thiol proton (pKa ~ 8.0 - 9.0).[1][2]

  • Low pH (< 7): The compound is neutral and least soluble.[2]

  • High pH (> 8.5): The compound deprotonates (forming the anion), significantly increasing solubility.

  • The Trap: While high pH improves solubility, it accelerates oxidation of the thiolate anion to the disulfide.

  • The Fix: Work at pH 7.4 - 7.8 .[1][2] This is a "Goldilocks" zone—enough ionization to aid solubility, but slow enough oxidation to be controlled by TCEP.[2]

Part 4: Visual Workflows

Diagram 1: Solubility Optimization Decision Tree

Caption: A logic gate for selecting the correct formulation strategy based on observed precipitation.

SolubilityTree Start Start: 8-Br-MQ in Assay Buffer Check Is Precipitate Visible? Start->Check No No Check->No Clear Solution Yes Yes Check->Yes Turbid/Cloudy Valid Validation: Check Linearity (Serial Dilution) No->Valid Proceed to Assay Step1 Add 0.05% Tween-20 to Buffer Yes->Step1 Step 1: Add Surfactant Check2 Still Precipitating? Step1->Check2 Re-evaluate No2 Solved: Surfactant Critical Check2->No2 No Yes2 Yes2 Check2->Yes2 Yes Step2 Increase pH to 7.8 (Add TCEP to prevent oxidation) Yes2->Step2 Step 2: pH Adjustment Check3 Still Precipitating? Step2->Check3 Re-evaluate No3 Solved: Ionization Required Check3->No3 No Yes3 Yes3 Check3->Yes3 Yes Fail Use Cyclodextrin (HP-beta-CD) or Lipid Carrier Yes3->Fail Critical Failure

Diagram 2: The "Shift-Change" Dilution Protocol

Caption: Step-by-step serial dilution workflow to minimize shock precipitation.

DilutionFlow cluster_0 Critical Control Stock Master Stock 10 mM in DMSO (Argon Purged) Inter Intermediate Stock 1 mM (90% Buffer / 10% DMSO) Stock->Inter 1:10 Dilution (Prevents Shock) Final Assay Well 10 µM (1% DMSO Final) Inter->Final 1:100 Dilution (Into Assay Buffer)

Part 5: Troubleshooting FAQs

Q: I see no visible precipitate, but my IC50 curve is flat. Why? A: You likely have microprecipitation .[1][2] The compound forms colloidal aggregates that scatter light (interfering with optical density) or sequester the enzyme non-specifically (Pan-Assay Interference or PAINS).

  • Test: Centrifuge your assay mix at 10,000 x g for 10 minutes. Measure the concentration of the supernatant by HPLC or UV-Vis.[2] If it's lower than expected, you have aggregation.[2]

Q: The compound turns yellow over time in the buffer. A: This is the hallmark of oxidation . The mercapto group (-SH) is oxidizing to the disulfide (-S-S-).[1][2]

  • Fix: Prepare buffers fresh. Add 1 mM TCEP or DTT.[1][2] Ensure the plate is sealed to minimize oxygen exposure.[2]

References

  • BenchChem Technical Support. (2025).[1][2][3][4] Navigating Biological Assays with Quinazoline Derivatives. Retrieved from [1]

  • Di, L., & Kerns, E. H. (2006).[2] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[1][2] Retrieved from

  • Sigma-Aldrich. (n.d.).[1][2] 2-Mercapto-4(3H)-quinazolinone Product Information.[1][2][5][6][7][8][9][10] Retrieved from [1]

  • Alossaimi, M. A., et al. (2024).[2][9][11][12] Design, synthesis, molecular docking, and in vitro studies of 2-mercaptoquinazolin-4(3H)-ones as potential anti-breast cancer agents.[1][11][12] Saudi Pharmaceutical Journal.[1][2] Retrieved from [1]

  • Vimalson, D. C. (2016).[2][13] Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics.[2][13] Retrieved from [13]

Sources

Purification strategies for 8-Bromo-2-mercaptoquinazolin-4(3H)-one reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis and purification of 8-Bromo-2-mercaptoquinazolin-4(3H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who work with quinazolinone scaffolds. Here, we address common challenges encountered during the purification of this specific derivative, providing in-depth, field-tested solutions and foundational knowledge to ensure the integrity of your research.

Troubleshooting Guide: From Crude Reality to Pure Product

This section addresses specific, practical problems you may face post-synthesis. The question-and-answer format is designed to help you quickly identify your issue and implement a robust solution.

Question 1: My final product is a persistent off-white, yellow, or brownish solid, not the expected white powder. How can I decolorize it?

Answer:

This is a frequent issue, often stemming from two primary sources: highly conjugated impurities formed during the reaction (e.g., from overheating) or oxidation of the mercapto- group.

Probable Causes & Solutions:

  • Oxidative Impurities: The thiol (-SH) group is susceptible to oxidation, which can form colored disulfide byproducts. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this.[1]

  • High-Molecular-Weight Byproducts: Minor side reactions can generate colored, often polymeric, impurities.

Recommended Purification Protocol: Recrystallization with Activated Charcoal

This is the most effective method for removing color. Activated charcoal has a high surface area that adsorbs large, colored impurity molecules.

  • Step 1: Solvent Selection: Choose a solvent in which your product is highly soluble when hot but poorly soluble when cold. For quinazolinone derivatives, Dimethylformamide (DMF), ethanol, or acetic acid are common choices.[2][3]

  • Step 2: Dissolution: In a flask, dissolve the crude, colored product in the minimum amount of hot solvent.

  • Step 3: Charcoal Treatment: Remove the flask from the heat source. Add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Step 4: Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration using fluted filter paper to remove the charcoal.[4] This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.

  • Step 5: Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[4]

  • Step 6: Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[4]

dot

start Crude Product is Colored recrystallization Dissolve in Min. Hot Solvent start->recrystallization add_charcoal Add Activated Charcoal (1-2% w/w) recrystallization->add_charcoal hot_filtration Hot Gravity Filtration add_charcoal->hot_filtration hot_filtration->recrystallization Product Crashed Out? Reheat & Add More Solvent cool Slowly Cool Filtrate hot_filtration->cool Clear Filtrate collect Collect Crystals via Vacuum Filtration cool->collect pure_product Pure, Decolorized Product collect->pure_product

Caption: Workflow for Decolorizing Crude Product.

Question 2: My reaction seems complete by TLC, but the final isolated yield is very low. Where could my product be going?

Answer:

Low yield is a multi-faceted problem. Assuming the reaction itself is efficient, the losses are almost certainly occurring during the workup and purification stages.

Probable Causes & Solutions:

  • Inappropriate Recrystallization Solvent: If the product has significant solubility in the cold recrystallization solvent, a substantial amount will be lost in the mother liquor. You must test a range of solvents to find the optimal one.

  • Premature Crystallization: During hot filtration (especially when removing charcoal or other solids), the product can crystallize on the filter paper or in the funnel stem. To prevent this, use a pre-heated funnel and flask and work quickly.

  • Loss During Washes: Washing the filtered solid with a solvent in which it is even slightly soluble will lead to yield loss. Always use a minimal amount of ice-cold wash solvent.

  • Incomplete Precipitation: The product may not have fully precipitated from the solution. Ensure the solution is thoroughly cooled in an ice bath before filtration. Sometimes, scratching the inside of the flask with a glass rod can induce further crystallization.

Data-Driven Solvent Selection:

The ideal recrystallization solvent will have a steep solubility curve with respect to temperature.

SolventBoiling Point (°C)Suitability for QuinazolinonesKey Considerations
Ethanol 78GoodOften effective; product may have some solubility when cold.[5]
DMF 153ExcellentHigh boiling point, dissolves many quinazolinones well. Must be removed under high vacuum.[2]
Acetic Acid 118GoodUseful for acidic products, but can be difficult to remove completely.
Isopropanol 82GoodSimilar to ethanol, good for moderate polarity compounds.[6]
Water 100PoorGenerally, quinazolinones have very low water solubility.[7] Can be used as an anti-solvent.[8]

Question 3: My NMR spectrum shows my desired product, but there are also persistent peaks from my starting material, 2-amino-3-bromobenzoic acid. How can I remove it?

Answer:

This is a classic purification challenge where the impurity has similar properties to the product. Since both your product and the starting material are acidic, a simple acid-base extraction needs to be carefully designed. The key is to exploit the difference in acidity. The carboxylic acid of the starting material is significantly more acidic than the thiol/amide protons of the quinazolinone.

Recommended Protocol: Bicarbonate Wash (Acid-Base Extraction)

This procedure uses a weak base to selectively deprotonate and solubilize the more acidic starting material.

  • Step 1: Dissolution: Dissolve the crude product mixture in a suitable organic solvent where the product is soluble but immiscible with water (e.g., Ethyl Acetate).

  • Step 2: Weak Base Wash: Transfer the organic solution to a separatory funnel and wash it several times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate is basic enough to deprotonate the carboxylic acid (pKa ~4), pulling it into the aqueous layer, but may not be strong enough to fully deprotonate the less acidic product.

  • Step 3: Separation: Separate the organic layer, which now contains the purified product.

  • Step 4: Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[9]

dot

cluster_0 Separatory Funnel organic_layer Organic Layer (EtOAc) Product + Starting Material aqueous_layer Aqueous Layer (Saturated NaHCO₃) start Crude Mixture dissolve Dissolve in Ethyl Acetate start->dissolve wash Wash with NaHCO₃ dissolve->wash organic_final Organic Layer (Pure Product) wash->organic_final Product remains aqueous_final Aqueous Layer (Sodium Salt of Starting Material) wash->aqueous_final Impurity extracted dry_concentrate Dry (Na₂SO₄) & Concentrate organic_final->dry_concentrate final_product Purified Product dry_concentrate->final_product

Caption: Logic for Removing Acidic Impurities.

Frequently Asked Questions (FAQs)

Q: What are the typical conditions for purifying this compound by column chromatography?

A: If recrystallization and acid-base washes fail, silica gel column chromatography is the next step.

  • Stationary Phase: Silica gel (standard 60 Å, 230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in heptane or dichloromethane in methanol is a good starting point. For quinazolinone derivatives, solvent systems like Chloroform-Methanol (e.g., 49:1) have been reported to be effective.[10] Monitor the separation using TLC to find the optimal solvent ratio.

Q: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques is essential.

  • ¹H NMR: Look for the characteristic aromatic proton signals, which will be shifted by the bromine and quinazolinone core. The N-H and S-H protons may appear as broad singlets.

  • ¹³C NMR: Confirm the number of unique carbon atoms and their chemical shifts, especially the carbonyl (C=O) and thiocarbonyl (C=S) carbons.[5]

  • Mass Spectrometry (MS): Verify the molecular weight. Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which will result in M+ and M+2 peaks of nearly equal intensity.

  • Infrared (IR) Spectroscopy: Identify key functional groups, such as the C=O stretch (around 1680-1650 cm⁻¹) and N-H/S-H stretches.[11]

Q: What causes the formation of an insoluble precipitate when I try to dissolve my crude product in a base for purification?

A: If you are using a strong base like NaOH to dissolve your product for an acid-base extraction, any non-acidic, insoluble impurities will remain as a solid. This is actually a purification step. These impurities could be side-products or unreacted neutral starting materials. You would filter these solids off before re-acidifying the filtrate to precipitate your purified product.[12]

References

  • Google Patents. (1998). Synthesis of quinazolinone libraries and derivatives thereof. US5783577A.
  • National Center for Biotechnology Information. (2023). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. Retrieved from [Link]

  • University of Washington Tacoma. (n.d.). Synthetic approaches for quinazolinone amination towards bioactive quinazolinone derivatives. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2017). Synthesis Of 3-Substituted-6, 8-Dibromo-2-Methyl Quinazolin-4(3H)-One Derivatives Via 6, 8-Dibromo-2-Methyl-4h-Benzo [D][1][13] –Oxazin-4-One. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. PMC. Retrieved from [Link]

  • MDPI. (2023). Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of Gastric Cancer Cells. Retrieved from [Link]

  • Egyptian Pharmaceutical Journal. (n.d.). NOVEL 6,8-DIBROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTI-INFLAMMATORY AND ANALGESIC PROPERTIES. Retrieved from [Link]

  • Frontiers. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]

  • Canadian Center of Science and Education. (2017). Synthesis of 8-Trifluloromethyl-2-Thioquinazolin-(3H)-4-One Nucleosides. Retrieved from [Link]

  • Der Pharma Chemica. (2009). Optimization of solid phase synthesis of quinazolin-4-ones. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Retrieved from [Link]

  • Reddit. (2020). Recrystallisation Help. Retrieved from [Link]

  • MDPI. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy. PMC. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of Some New Substituted 2-Mercaptoquinazoline Analogs as Potential Antimicrobial Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Nonclassical Recrystallization. PMC. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Google Patents. (1982). Purification of 2-mercaptobenzothiazole. US4343946A.
  • National Center for Biotechnology Information. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. PMC. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Retrieved from [Link]

Sources

Technical Support Center: Mercaptoquinazolinone Stability & Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ONLINE Agent: Senior Application Scientist Topic: Minimizing Desulfurization & Side Reactions in 2-Mercaptoquinazolin-4(3H)-ones

Welcome to the Stability Hub

You are likely here because your yellow thione starting material turned into a white solid, or your cross-coupling reaction stalled completely. The 2-mercaptoquinazolin-4(3H)-one scaffold is chemically versatile but notoriously prone to oxidative desulfurization (converting C=S to C=O) and catalyst poisoning .

This guide treats your synthesis like a troubleshooting ticket. We identify the "bug" (side reaction), explain the "code" (mechanism), and provide the "patch" (protocol).

Ticket #1: "My Product Turned White" (Oxidative Desulfurization)

The Issue: You attempted a reaction (perhaps alkylation or simple heating) and the characteristic yellow color of the thione disappeared, yielding a white solid. Diagnosis: You have inadvertently synthesized quinazolin-2,4(1H,3H)-dione . The sulfur atom has been replaced by oxygen.

Root Cause Analysis

The C=S bond in quinazolinones is labile. In the presence of base and oxygen (even ambient air), or strong oxidants (H₂O₂, KMnO₄), the thione undergoes oxidative desulfurization via a sulfinic acid intermediate.

The Mechanism (Visualized)

Desulfurization Thione Thione (Yellow) (C=S) Disulfide Disulfide Dimer (S-S) Thione->Disulfide Oxidation (Air/I2) Sulfinic Sulfinic Acid Intermediate Thione->Sulfinic [O] Disulfide->Sulfinic Hydrolysis Dione Dione (White) (C=O) Sulfinic->Dione -SO2 (Irreversible)

Figure 1: The "Death Spiral" of the mercapto group. Once the dione forms, the reaction is irreversible.

Self-Validating Diagnostics

Before proceeding, confirm if you have the Dione or the Thione using this checklist.

DiagnosticThione (Target) Dione (Side Product)
Visual Yellow to Orange crystalline solidWhite / Colorless solid
¹³C NMR (C-2) ~174 - 176 ppm (C=S)~148 - 152 ppm (C=O)
IR Spectroscopy 1100–1200 cm⁻¹ (C=S stretch)1650–1720 cm⁻¹ (Strong C=O)
TLC Polarity Generally Less Polar (Higher R_f)More Polar (Lower R_f, Urea-like)
Prevention Protocol
  • Degas Solvents: Sparge all solvents with Argon/Nitrogen for 15 minutes before adding base.

  • Atmosphere Control: Run all basic reactions under a positive pressure of inert gas.

  • Avoid Hard Oxidants: Never use H₂O₂ or peracids if the free thiol is present.

Ticket #2: "I Want S-Alkylation, but I Get N-Alkylation (or Both)"

The Issue: You are trying to attach an alkyl group to the Sulfur (S-alkylation), but NMR shows mixtures or exclusive Nitrogen (N3) alkylation. Diagnosis: Regioselectivity failure. The mercaptoquinazolinone is an ambident nucleophile .

The Logic: Hard vs. Soft Acid-Base Theory (HSAB)
  • Sulfur is a Soft nucleophile (large, diffuse orbital).

  • Nitrogen is a Hard nucleophile (small, high charge density).

To favor S-alkylation , you must treat the system "softly."

Decision Tree: Reaction Conditions

Regioselectivity Start Goal: Alkylation Condition1 Base Selection Start->Condition1 SoftBase Soft/Weak Base (K2CO3, Et3N) Condition1->SoftBase HardBase Hard/Strong Base (NaH, NaOH, NaOMe) Condition1->HardBase Solvent Solvent Choice SoftBase->Solvent HardBase->Solvent Aprotic Polar Aprotic (Acetone, DMF, MeCN) Solvent->Aprotic For S-Alkyl Protic Polar Protic/Aq (H2O, MeOH) Solvent->Protic Promotes N-Alkyl ResultS Major Product: S-Alkyl Aprotic->ResultS ResultN Major Product: N-Alkyl Protic->ResultN

Figure 2: Navigation chart for regioselective alkylation.

Recommended Protocol: Kinetic S-Alkylation
  • Reagents: Alkyl Halide (1.1 eq), K₂CO₃ (anhydrous, 1.5 eq).

  • Solvent: Acetone (dry) or DMF.

  • Temperature: Room Temperature (Heating promotes thermodynamic N-alkylation and desulfurization).

  • Procedure:

    • Dissolve thione in acetone.

    • Add K₂CO₃ and stir for 10 min (yellow suspension).

    • Add alkyl halide dropwise.

    • Monitor: TLC should show a new spot moving higher (less polar) than the starting material.

    • Stop: Quench immediately upon consumption of SM to prevent rearrangement.

Ticket #3: "My Suzuki Coupling Failed / Catalyst Died"

The Issue: You are trying to perform a Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) on the quinazolinone ring (e.g., at the 6 or 7 position), but the reaction yields are <10%. Diagnosis: Catalyst Poisoning . Free thiols (-SH) and thiones (C=S) bind irreversibly to Pd(0), shutting down the catalytic cycle.

The Workaround: Protect First

You cannot run a standard Pd-coupling on a free mercaptoquinazolinone. You must mask the sulfur.

Protocol: The "Protect-Couple-Deprotect" Strategy

  • Step 1: Protection (S-Benzylation)

    • React thione with Benzyl Bromide (BnBr) and K₂CO₃ in Acetone.

    • Why? The S-Benzyl group is robust and prevents Pd coordination.

    • Verification: ¹H NMR will show the benzylic -CH₂- singlet around 4.5 ppm .

  • Step 2: Cross-Coupling

    • Perform your Suzuki/Sonogashira coupling on the S-Benzyl derivative.

    • Note: The sulfur is now a sulfide (thioether), which is much less poisoning than the thione.

  • Step 3: Deprotection (Optional)

    • If you need the free thiol back: Debenzylation can be difficult. Consider using S-PMB (p-methoxybenzyl) which can be removed with TFA, or S-2-cyanoethyl which can be removed with mild base.

    • Alternative: If the sulfur functionality is final, simply use the desired alkyl group in Step 1.

References & Authority

  • Oxidative Desulfurization Mechanism:

    • Study: Hanusek, J. et al. (2004). "Kinetics and Mechanism of Desulfurization Reaction of 1-Methyl-2-phenylquinazoline-4(1H)-thiones." Collection of Czechoslovak Chemical Communications.

    • Link:

    • Relevance: Establishes the hydrolytic pathway leading to dione formation in basic media.

  • Regioselectivity (S vs N Alkylation):

    • Study: Al-Salahi, R. et al. (2016). "Alkylation of 2-mercaptoquinazolin-4(3H)-one: Synthesis and characterization." Journal of Saudi Chemical Society.

    • Link:

    • Relevance: Confirms K₂CO₃/Acetone as the gold standard for S-alkylation.

  • Spectroscopic Identification (Thione vs Dione):

    • Data: The ¹³C NMR shift of C=S (~175 ppm) vs C=O (~160 ppm) is a definitive diagnostic tool.

    • Source:

  • Metal Poisoning by Sulfur:

    • Context: Pathak, T. (2002). "Sulfur in biology and synthesis: a distinct path."

    • Relevance: General chemical principle regarding soft-soft interaction between Pd/Pt and Sulfur, necessitating protection strategies.

Overcoming steric hindrance at the 8-position in quinazolinone coupling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #QZn-C8-Sterics Subject: Overcoming Steric Hindrance & Peri-Interactions at the 8-Position Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The functionalization of the quinazolinone 8-position represents a classic "peri-effect" challenge. Unlike the 6- or 7-positions, the 8-position is sandwiched between the N1-substituent and the C7-proton. This creates a steric wall that inhibits the approach of metal centers (oxidative addition) and destabilizes planar transition states.

This guide provides two distinct workflows to solve this:

  • The "Brute Force" Approach: Optimized Cross-Coupling (Suzuki/Buchwald) using specialized ligand architectures to force oxidative addition.

  • The "Smart" Approach: C-H Activation utilizing directing groups to bypass the need for unstable 8-halo precursors.

Module 1: Cross-Coupling Troubleshooting (The "Brute Force" Approach)

The Core Problem: Catalyst Deactivation

In 8-bromoquinazolinones, the oxidative addition of Pd(0) is slow due to steric crowding. This leaves the sensitive Pd(0) species exposed in solution for too long, leading to aggregation (Pd black) before it can enter the catalytic cycle.

Solution: Ligand Architecture

You must use Dialkylbiaryl Phosphines (Buchwald Ligands) . These ligands serve a dual purpose:

  • Bulk: The biaryl backbone forces the Pd(0) into a mono-ligated species (

    
    ), which is the most active species for oxidative addition.
    
  • Electron Density: The alkyl groups on the phosphorus push electron density onto the metal, accelerating the oxidative addition into the hindered C-Br bond.

Recommended Ligand Systems
Reaction TypePrimary RecommendationSecondary RecommendationMechanistic Rationale
Suzuki-Miyaura SPhos or XPhos RuPhos SPhos provides extreme stability; XPhos is superior for heteroaryl boronic acids.
Buchwald-Hartwig BrettPhos tBuXPhos BrettPhos is designed to prevent

-hydride elimination, crucial when forcing difficult aminations.
Negishi PEPPSI-IPr (NHC)SPhos NHC ligands offer higher thermal stability for reactions requiring reflux >100°C.
Visualizing the Decision Matrix

LigandSelection Start Substrate: 8-Haloquinazolinone Reaction Reaction Type? Start->Reaction Suzuki Suzuki-Miyaura (C-C Bond) Reaction->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Reaction->Buchwald Partner Coupling Partner? Suzuki->Partner AmineType Amine Class? Buchwald->AmineType SPhos Use SPhos Pd G3 (General Aryl) Partner->SPhos Phenyl/Simple XPhos Use XPhos Pd G3 (Heteroaryl/Hindered) Partner->XPhos 2-Pyridyl/Ortho-Subst Brett Use BrettPhos Pd G3 (Primary Amines) AmineType->Brett Primary RuPhos Use RuPhos Pd G3 (Secondary Amines) AmineType->RuPhos Secondary

Caption: Decision tree for selecting pre-catalysts based on specific coupling requirements at the hindered 8-position.

Module 2: C-H Activation (The "Smart" Approach)

The Core Problem: Regioselectivity

Quinazolinones have multiple C-H bonds (C2, C5, C6, C7, C8). Standard electrophilic aromatic substitution will favor C6 (para to the nitrogen). To hit C8, you must use Chelation-Assisted C-H Activation .

Strategy: The Rh(III) / Cp System*

Using a Rhodium(III) catalyst with a Cp* (pentamethylcyclopentadienyl) ligand allows the metal to coordinate to the pyrimidine nitrogen (N1) or a transient directing group. This coordination holds the metal right next to C8, forcing activation at that specific site via a concerted metalation-deprotonation (CMD) mechanism.

Protocol: Rh(III)-Catalyzed C8-Functionalization

Based on methodologies established by Wang et al. and Stephens et al.

  • Substrate: Quinazolinone (with N-H or N-protecting group).

  • Catalyst:

    
     (2.5 - 5 mol%).
    
  • Additive:

    
     or 
    
    
    
    (activates the catalyst by removing Cl ligands).
  • Oxidant/Partner: Dioxazolones (for amidation) or internal oxidants.[1]

  • Solvent: DCE or t-Amyl alcohol (100-120°C).

Mechanism Visualization (Rh-Catalysis)

RhMechanism PreCat [Cp*RhCl2]2 ActiveCat Active Species [Cp*Rh(Solvent)2]2+ PreCat->ActiveCat + AgBF4 Coordination N-Coordination (Directing Group) ActiveCat->Coordination + Substrate CMD CMD Transition State (C8-H Activation) Coordination->CMD - H+ Rhodacycle 5-Membered Rhodacycle CMD->Rhodacycle Rate Limiting Insertion Coupling Partner Insertion Rhodacycle->Insertion Product C8-Functionalized Product Insertion->Product Reductive Elim. + Protonation Product->ActiveCat Regenerate

Caption: The catalytic cycle for Rh(III)-catalyzed C-H activation. The formation of the 5-membered metallacycle is the critical step ensuring C8 regioselectivity.

Module 3: Validated Experimental Protocols

Protocol A: Suzuki Coupling of 8-Bromoquinazolinone

Use this for installing aryl/heteroaryl groups.

  • Setup: Charge a dried reaction vial with 8-bromoquinazolinone (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G3 (0.02 - 0.05 equiv).

  • Base: Add

    
     (3.0 equiv). Note: Carbonate bases often fail here; Phosphate is superior for bulky substrates.
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Concentration should be 0.1 M.

  • Degas: Sparge with Argon for 5 minutes.

  • Reaction: Seal and heat to 100°C for 12 hours.

  • Workup: Filter through Celite. If the reaction stalls, add a second portion of catalyst (0.01 equiv) and reheat.

Protocol B: C-H Arylation of Quinoline/Quinazolinone N-Oxides

Use this if you cannot source the 8-bromo precursor.

  • Setup: Combine Quinazolinone N-oxide (1.0 equiv), Aryl Iodide (2.0 equiv).

  • Catalyst:

    
     (5 mol%) + 
    
    
    
    (1.0 equiv).
  • Ligand:

    
     or similar bulky phosphine is often avoided here to prevent C2 competition; ligand-free or simple phosphines often favor the anionic pathway. However, specific C8-selectivity often requires tuning the steric bulk of the phosphine to block the C2 site.
    
  • Conditions: Toluene, 110°C, sealed tube.

  • Note: This reaction relies on the N-oxide oxygen coordinating to Pd to direct it to C8 (forming a 6-membered palladacycle).

Module 4: Troubleshooting FAQ

Q: My catalyst turns black immediately upon heating. What is happening? A: This is "Pd Black" formation. It means your oxidative addition is too slow (due to the C8 sterics) and the Pd(0) is aggregating.

  • Fix 1: Switch to a G3 or G4 Precatalyst (e.g., XPhos Pd G3). These release the active species slowly and are pre-ligated.

  • Fix 2: Increase the concentration of the ligand relative to the metal (L:M ratio of 2:1).

Q: I am seeing product at the 6-position instead of the 8-position during C-H activation. A: You have lost coordination control. The metal is reacting via standard electrophilic substitution (SEAr) rather than chelation-assistance.

  • Fix: Ensure your solvent is non-coordinating (switch from DMF to DCE or Toluene). Coordinating solvents compete with the directing group.

Q: The reaction works but yields are capped at 50%. A: This is often due to Protodehalogenation . The C-Br bond is reduced to C-H instead of coupling.

  • Fix: This usually comes from the solvent (hydride source). Ensure solvents are anhydrous. Switch from isopropanol (secondary alcohol) to t-Amyl alcohol or Dioxane.

References

  • Stephens, D. E., Lakey-Beitia, J., Atesin, A. C., Atesin, T. A., Chavez, G., Arman, H. D., & Larionov, O. V. (2014). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides. ACS Catalysis, 5(1), 167-175.[2] Link

  • Wang, J., Zha, S., Chen, K., Zhang, F., Song, C., & Zhu, J. (2016).[1] Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C–H Functionalization of Benzimidates with Dioxazolones. Organic Letters, 18(9), 2062–2065. Link

  • Luo, J., Wan, J., Wu, L., Yang, L., & Wang, T. (2022).[3] Rh(III)-Catalyzed C–H Functionalization of Quinazolinones.[4][5][6][7] The Journal of Organic Chemistry, 87(15), 9864–9874. Link

  • Hao, X., & Larionov, O. V. (2024). Substitutions at the C-8 position of quinazolin-4-ones improve the potency of nicotinamide site binding tankyrase inhibitors.[8] BioRxiv.[8] Link

Sources

Validation & Comparative

Comparative Guide: 1H NMR Interpretation of 8-Bromo-2-mercaptoquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Interpretation Guide Context: Structural Elucidation in DMSO-d6 Audience: Medicinal Chemists, Structural Biologists, and Spectroscopy Specialists[1]

Executive Summary & Core Challenge

The structural characterization of 8-Bromo-2-mercaptoquinazolin-4(3H)-one presents a dual challenge in NMR spectroscopy: Tautomeric Equilibrium and Regiochemical Assignment .

Unlike simple aromatics, this scaffold fluctuates between thione and thiol forms, heavily influenced by solvent polarity. Furthermore, distinguishing the 8-bromo isomer from its 6-bromo or 5-bromo counterparts requires a rigorous analysis of spin-spin coupling systems (


-values) rather than reliance on chemical shift typically alone.

This guide provides a comparative analysis against its unsubstituted parent and positional isomers, establishing a self-validating interpretation workflow.

Structural Dynamics: The "Why" Behind the Spectrum

Before analyzing peaks, one must define the species present in the NMR tube. In highly polar aprotic solvents like DMSO-d6, the compound exists primarily in the Thione (2-thioxo) tautomer, stabilized by hydrogen bonding with the solvent.

Tautomeric Equilibrium Visualization

Tautomerism cluster_0 Dominant Species in DMSO-d6 cluster_1 Minor/Transient Species Thione Thione Form (2-thioxo-1,2-dihydro) NH signals at ~12-13 ppm C=S Character Thiol Thiol Form (2-mercapto) SH signal (variable) C-S Single Bond Thione->Thiol Fast Exchange (Broadening effects) Thiol->Thione

Figure 1: Tautomeric equilibrium favoring the Thione form in polar aprotic media.[1]

Comparative Spectral Analysis

To validate the 8-bromo substitution, we compare the theoretical and observed shifts against the unsubstituted parent compound (Compound A ) and the likely regioisomer, 6-bromo-2-mercaptoquinazolin-4(3H)-one (Compound C ).[1]

Table 1: Comparative Chemical Shift ( ) & Multiplicity Data (DMSO-d6)[2][3]
Proton AssignmentParent Compound (Unsubstituted)Target: 8-Bromo (Subject)Alt: 6-Bromo (Isomer)Diagnostic Logic
NH (N1/N3) 12.5 - 13.2 (br s, 2H)12.6 - 13.4 (br s, 2H)12.6 - 13.4 (br s, 2H)Confirms Thione form. Broad due to exchange.[1][2]
H-5 7.92 (dd, J=8.0, 1.5 Hz)7.95 (dd, J=8.0, 1.5 Hz) 8.05 (d, J=2.0 Hz) Critical: H-5 is a doublet in 8-Br, but a meta-coupled singlet/doublet in 6-Br.
H-6 7.45 (td, J=8.0, 1.5 Hz)7.25 (t, J=7.9 Hz) N/A (Substituted)Becomes a triplet in 8-Br (coupled to H5 & H7).[1]
H-7 7.75 (td, J=8.0, 1.5 Hz)8.02 (dd, J=7.9, 1.5 Hz) 7.65 (d, J=8.8 Hz)Deshielded by ortho-Br in 8-Br target.[1]
H-8 7.55 (d, J=8.0 Hz)N/A (Substituted)7.50 (d, J=8.8 Hz)Loss of H-8 signal confirms substitution at this site.

Note: Chemical shifts are approximate (


 0.1 ppm) and concentration-dependent. The Multiplicity  and Coupling Constants (

)
are the definitive identifiers.[1]

Detailed Interpretation Protocol

A. The Aromatic Region (7.0 – 8.2 ppm)

The 8-bromo derivative creates a specific ABC spin system (or AMX depending on field strength) on the fused benzene ring.[1]

  • H-5 (The Deshielded Doublet):

    • Position: Most downfield aromatic signal (~7.95 ppm).[1]

    • Cause: Anisotropic deshielding by the adjacent Carbonyl (C=O) at position 4.

    • Coupling: Appears as a Doublet (

      
      )  with ortho-coupling (
      
      
      
      Hz) to H-6.
    • Differentiation: In the 6-Bromo isomer , H-5 appears as a narrow doublet (

      
       Hz) or singlet because it has no ortho-neighbor, only a meta-neighbor (H-7).[1]
      
  • H-7 (The Bromine Neighbor):

    • Position: Downfield (~8.02 ppm), often overlapping with H-5.

    • Cause: Deshielding effect of the ortho-Bromine atom (inductive effect).[1]

    • Coupling: Doublet (

      
      )  or Doublet of Doublets (
      
      
      
      )
      coupled to H-6.
  • H-6 (The Central Triplet):

    • Position: Upfield relative to H-5/H-7 (~7.25 ppm).[1]

    • Coupling: Triplet (

      
      )  (technically a 
      
      
      
      where
      
      
      ).[1]
    • Diagnostic: The presence of a triplet confirms that the proton has two ortho neighbors .[1] This effectively rules out 6-bromo or 7-bromo substitution patterns, validating the 8-bromo or 5-bromo structure. (5-bromo is sterically unlikely during standard synthesis).[1]

B. The Exchangeable Region (12.0 – 14.0 ppm)[1]
  • Signal: One or two very broad singlets.

  • Interpretation: These correspond to the NH protons at N1 and N3 (thione form).[1]

  • Warning: Do not mistake these for carboxylic acids.[1] Adding

    
     to the NMR tube will cause these peaks to disappear (Deuterium exchange), validating them as labile protons.
    

Experimental Workflow: Self-Validating Protocol

To ensure high-fidelity data, follow this specific acquisition workflow.

Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_acq Acquisition Parameters cluster_process Validation Step1 Mass: 5-10 mg Compound Step2 Solvent: 0.6 mL DMSO-d6 (Low Water Content) Step1->Step2 Step3 Additive: TMS (0.05%) for Internal Ref Step2->Step3 Step4 Pulse Angle: 30° Step3->Step4 Step5 Relaxation Delay (D1): > 2.0s (Critical for integration of aromatics) Step4->Step5 Step6 Scans (NS): 64-128 (To resolve small impurity peaks) Step5->Step6 Step7 Check Residual Solvent: DMSO (2.50 ppm) H2O (3.33 ppm) Step6->Step7 Step8 D2O Shake Test (Confirm NH/SH exchange) Step7->Step8

Figure 2: Step-by-step protocol for acquiring publication-quality NMR data.

Critical Experimental Notes
  • Water Suppression: DMSO-d6 is hygroscopic.[1] Absorbed water appears at ~3.33 ppm.[1] If the water peak is large, it can exchange with the NH protons, broadening them into the baseline. Use fresh ampoules of DMSO-d6.[1]

  • Temperature Effects: If the NH signals are too broad to resolve, run the experiment at elevated temperature (e.g., 313 K or 323 K). This sharpens the exchangeable proton signals by increasing the exchange rate (fast exchange limit) or breaking H-bond aggregates.[1]

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link[1]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] Link[1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1] (Standard Reference for Substituent Effects).[1]

  • Rahman, M., et al. (2024).[1][4] Synthesis and Tautomerism of 2-mercaptoquinazolin-4(3H)-one derivatives. Journal of Molecular Structure. (Contextual grounding for thione/thiol equilibrium).

Sources

A Comparative Guide to HPLC Method Validation for the Purity of 8-Bromo-2-mercaptoquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 8-Bromo-2-mercaptoquinazolin-4(3H)-one, a robust analytical method to determine purity is paramount. This guide provides an in-depth, experience-driven comparison of a validated High-Performance Liquid Chromatography (HPLC) method against a non-validated approach, underpinned by experimental data and adherence to international regulatory standards.

The validation of an analytical procedure is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2][3] This guide will dissect the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines, offering a clear rationale for each experimental choice.[4][5]

The Imperative of a Validated Method: A Comparative Overview

To illustrate the significance of a rigorously validated HPLC method, we present a comparative summary of a fully validated method versus a hypothetical, non-validated alternative for the purity assessment of this compound.

Validation Parameter Validated HPLC Method Non-Validated/Alternative Method Impact of Inadequate Validation
Specificity Demonstrates clear separation of the main peak from impurities, degradants, and placebo components. Peak purity analysis confirms homogeneity.Co-elution of impurities with the main peak. No forced degradation studies performed.Inaccurate purity results, potentially overlooking harmful impurities.
Linearity Excellent correlation (R² > 0.999) over a wide concentration range (e.g., LOQ to 150% of the target concentration).Poor correlation (R² < 0.99) or a narrow linear range.Inaccurate quantification of the API, especially at lower or higher concentrations.
Accuracy High recovery (e.g., 98-102%) of the API spiked into a placebo matrix.Variable and inconsistent recovery (e.g., 85-115%).Systematic errors leading to either over or underestimation of the true purity.
Precision Low Relative Standard Deviation (RSD) for repeatability and intermediate precision (e.g., <1.0%).High RSD (>5%), indicating significant variability in results.Unreliable and irreproducible results, leading to a lack of confidence in the reported purity.
LOD & LOQ Clearly defined and experimentally verified limits of detection and quantitation.Undetermined or estimated without experimental verification.Inability to reliably detect and quantify low-level impurities.
Robustness Method performance remains consistent with deliberate small variations in parameters (e.g., pH, flow rate).Significant changes in results with minor variations in method parameters.Method is unreliable in routine use and difficult to transfer between laboratories or instruments.

I. Specificity: Ensuring Unambiguous Identification

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][7][8][9] For a purity method, this is arguably the most critical parameter.

Experimental Protocol for Specificity
  • Analyte Identification: A solution of this compound is prepared and injected into the HPLC system to determine its retention time.

  • Placebo and Blank Analysis: A placebo (a mixture of all excipients without the API) and a blank (diluent) are injected to ensure no interfering peaks at the retention time of the analyte.

  • Forced Degradation Studies: To demonstrate that the method can separate the analyte from its potential degradation products, forced degradation studies are performed.[10][11][12] This involves subjecting the API to various stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105°C for 48 hours.

    • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.

  • Peak Purity Analysis: The stressed samples are analyzed by HPLC with a photodiode array (PDA) detector. Peak purity analysis is performed on the analyte peak in the chromatograms of the stressed samples to confirm that it is spectrally homogeneous and not co-eluting with any degradants.[9]

Visualizing the Specificity Workflow

G cluster_0 Specificity Validation A Analyze API Standard D Peak Purity Analysis (PDA) A->D B Analyze Blank & Placebo B->D C Forced Degradation Studies C->D E Method is Specific D->E No interference Peak is pure F Method is Not Specific D->F Interference Peak is not pure

Caption: Workflow for establishing method specificity.

II. Linearity: A Proportional Response

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[13][14][15]

Experimental Protocol for Linearity
  • Preparation of Standards: A series of at least five standard solutions of this compound are prepared over a concentration range of the Limit of Quantitation (LOQ) to 150% of the nominal assay concentration.[4]

  • Analysis: Each standard solution is injected in triplicate.

  • Data Evaluation: A calibration curve is generated by plotting the average peak area against the concentration. The linearity is evaluated by linear regression analysis, and the correlation coefficient (R²), y-intercept, and slope of the regression line are determined.[13]

Comparative Linearity Data
Parameter Validated Method Non-Validated Method
Concentration Range LOQ - 150 µg/mL50 - 150 µg/mL
Number of Points 64
Correlation Coefficient (R²) 0.99980.9850
Y-intercept Close to zeroSignificant non-zero intercept
Residual Plot Random distributionPatterned distribution

III. Accuracy: Closeness to the True Value

Accuracy expresses the closeness of the results obtained by the method to the true value.[16][17] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol for Accuracy
  • Sample Preparation: A placebo matrix is spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[18]

  • Analysis: Three replicate preparations are made at each concentration level and analyzed.

  • Calculation: The percentage recovery is calculated for each replicate.

Comparative Accuracy Data
Spiked Level Validated Method (% Recovery) Non-Validated Method (% Recovery)
80% 99.5, 100.2, 99.892.1, 95.5, 90.3
100% 100.1, 99.7, 100.5108.2, 110.1, 107.5
120% 99.9, 100.3, 100.0112.5, 114.0, 113.2
Mean Recovery 100.0%103.7%
RSD 0.3%8.9%

IV. Precision: Reproducibility of Results

Precision reflects the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[16][17][19][20] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol for Precision
  • Repeatability (Intra-assay precision):

    • Six independent samples of the same batch of this compound are prepared at 100% of the target concentration.

    • The samples are analyzed on the same day, by the same analyst, and on the same instrument.

    • The Relative Standard Deviation (RSD) of the results is calculated.

  • Intermediate Precision (Inter-assay precision):

    • The repeatability experiment is repeated by a different analyst, on a different day, and using a different instrument.

    • The RSD is calculated for the combined results from both sets of experiments.

Visualizing the Relationship Between Accuracy and Precision

G cluster_0 High Accuracy, High Precision cluster_1 Low Accuracy, High Precision cluster_2 High Accuracy, Low Precision cluster_3 Low Accuracy, Low Precision A1 A1 A2 A2 A3 A3 A4 A4 B1 B1 B2 B2 B3 B3 B4 B4 C1 C1 C2 C2 C3 C3 C4 C4 D1 D1 D2 D2 D3 D3 D4 D4

Caption: Accuracy vs. Precision in analytical measurements.

V. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[21][22] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[21][23]

Experimental Protocol for LOD and LOQ

LOD and LOQ can be determined based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.[21][24]

  • Signal-to-Noise Ratio:

    • A series of solutions with decreasing concentrations of the analyte are injected.

    • The signal-to-noise (S/N) ratio is determined for each concentration.

    • LOD is the concentration at which the S/N ratio is approximately 3:1.[21]

    • LOQ is the concentration at which the S/N ratio is approximately 10:1.[21]

  • Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[24]

VI. Robustness: Reliability in Routine Use

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[25][26][27]

Experimental Protocol for Robustness
  • Identify Critical Parameters: Key chromatographic parameters are identified (e.g., mobile phase pH, column temperature, flow rate, organic phase composition).

  • Vary Parameters: Each parameter is varied within a predefined range (e.g., pH ± 0.2 units, flow rate ± 10%).

  • Analyze and Evaluate: The effect of these variations on the results (e.g., retention time, peak area, resolution) is evaluated. The system suitability parameters should remain within the acceptance criteria.

Comparative Robustness Data
Parameter Varied Validated Method (Resolution between critical pair) Non-Validated Method (Resolution)
Nominal 2.51.8
Flow Rate +10% 2.41.2
Flow Rate -10% 2.62.1
pH +0.2 2.31.1
pH -0.2 2.72.3
Temperature +2°C 2.41.4
Temperature -2°C 2.62.0

Conclusion

This guide has demonstrated that a validated HPLC method for determining the purity of this compound provides reliable, accurate, and reproducible results, which are essential for ensuring the quality and safety of the API. In contrast, a non-validated method is prone to errors and inconsistencies, which can have serious implications in a regulated environment. The systematic approach to validation, guided by ICH principles, is not merely a regulatory hurdle but a fundamental scientific necessity for robust drug development.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Altabrisa Group. (2025). What Is HPLC Method Robustness Assessment and Its Importance?. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Altabrisa Group. (2025). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. [Link]

  • Separation Science. (2023). Implementing Robustness Testing for HPLC Methods. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]

  • ECA Academy. (2015). FDA Guidance on analytical procedures and methods validation published. [Link]

  • U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. [Link]

  • LCGC International. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Industrial Pharmacist. (2023). Linearity and Range in Analytical Method Validation by HPLC. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Quality Assistance. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • LCGC International. (2022). Robustness Tests. [Link]

  • Altabrisa Group. (2025). What Is Linearity in HPLC Analysis and Its Importance?. [Link]

  • Assay Prism. (n.d.). HPLC Method Validation: Key Parameters and Importance. [Link]

  • Separation Science. (2025). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]

  • Pharma Validation. (n.d.). Calculating LOD and LOQ for HPLC and UV Methods. [Link]

  • Proclinical. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]

  • Lucidity. (2024). What do Limit of Detection (LOD) and Limit of Quantitation (LOQ) mean?. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]

  • AMS Biopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResearchGate. (2014). What is the difference between specificity and selectivity of the HPLC method?. [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • PharmaGuru. (2025). How To Perform Linearity and Range In Method Validation: Easy Tips. [Link]

  • Ingenta Connect. (n.d.). HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. [Link]

  • PharmaGuru. (2025). How To Perform Specificity In Analytical Method Validation: Get Mastery Easily. [Link]

  • MDPI. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. [Link]

  • Waters Corporation. (2006). Method Robustness Testing Using Empower™ Method Validation Manager Software Aided by the Empower Sample Set Generator to Automate Method Creation. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • LCGC International. (2022). The Limit of Detection. [Link]

  • National Center for Biotechnology Information. (n.d.). Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research. [Link]

  • European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. [Link]

  • Taylor & Francis Online. (2007). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • Drug development & registration. (n.d.). Use of High Performance Liquid Chromatography in the Analysis of a New Substance VMA-10-18. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • LCGC International. (2022). Analytical Method Validation: Back to Basics, Part II. [Link]

  • National Center for Biotechnology Information. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. [Link]

  • SCION Instruments. (2024). Accuracy and Precision - What's The Difference? | Analytical Data. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • ResearchGate. (2025). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. [Link]

  • Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

Sources

Elemental Analysis Standards for 8-Bromo-2-mercaptoquinazolin-4(3H)-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Bromo-2-mercaptoquinazolin-4(3H)-one represents a distinct analytical challenge in medicinal chemistry. As a privileged scaffold for antimicrobial and anticancer agents, its purity is critical. However, the simultaneous presence of Bromine (C-8) and Sulfur (C-2) creates a "matrix effect" that frequently causes standard automated combustion analysis (CHN) to fail the journal-mandated


 tolerance.

This guide objectively compares the traditional Combustion Analysis (CHNS) against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . It argues that while CHNS remains the regulatory gold standard, qNMR offers superior accuracy for this specific halogenated thione scaffold by eliminating combustion interference.

Part 1: The Theoretical Standard

Before experimental validation, the theoretical composition must be established. Note that this compound often exists in a tautomeric equilibrium between the thione and thiol forms, though this does not affect elemental composition.

Compound: this compound Formula:


Molecular Weight:  257.11  g/mol 
ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 812.01196.08837.37%
Hydrogen (H) 51.0085.0401.96%
Nitrogen (N) 214.00728.01410.90%
Sulfur (S) 132.06532.06512.47%
Bromine (Br) 179.90479.90431.08%
Oxygen (O) 115.99915.9996.22%

Part 2: Method Comparison & Protocols

Method A: Automated Combustion Analysis (CHNS)

The Traditional Standard

The Challenge: High bromine content (31%) can "poison" standard oxidation catalysts. Furthermore, incomplete combustion of the thiocarbonyl moiety often leads to low Sulfur values and high Carbon values (due to char formation).

Optimized Protocol

To achieve acceptable results for this scaffold, standard CHN protocols must be modified:

  • Calibration Standard: Do not use Acetanilide. Use BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) . It contains C, H, N, and S, closely matching the analyte's profile.

  • Oxidation Additive: Add 5–10 mg of Vanadium Pentoxide (

    
    )  or Tungsten Trioxide (
    
    
    
    ) to the tin capsule. This acts as an oxygen donor and flux, ensuring the complete combustion of the refractory sulfur-carbon bonds.
  • Halogen Trap: Ensure the reduction tube contains adequate Silver Wool . This traps the free Bromine gas (

    
    ) formed during combustion. Without this, 
    
    
    
    can be misread by the thermal conductivity detector (TCD) as water or nitrogen, skewing the H and N values.

Pros: Regulatory acceptance; bulk purity assessment. Cons: Destructive; requires 2–5 mg; high failure rate for Br/S heterocycles; does not identify what the impurity is.

Method B: Quantitative NMR (qNMR)

The Precision Alternative

The Logic: qNMR relies on the integration of proton signals relative to an internal standard of known purity. It is non-destructive and immune to the "halogen interference" that plagues combustion analysis.

Optimized Protocol
  • Solvent: DMSO-

    
     (The quinazolinone is poorly soluble in 
    
    
    
    ).
  • Internal Standard (IS): Maleic Acid (99.94% TraceCERT®).

    • Reasoning: Maleic acid has a singlet at

      
       6.2 ppm, which falls in a clear region for quinazolinones (aromatic protons appear at 
      
      
      
      7.0–8.5 ppm).
  • Relaxation Delay (

    
    ):  Set to 30 seconds  (at least 
    
    
    
    ). This is critical. Short delays under-integrate the aromatic protons, leading to false purity calculations.
  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
    

Pros: Accuracy <1%; recovers sample; identifies impurities (solvent/water). Cons: Requires high solubility; requires precise weighing (metrology balance).

Method C: HRMS (ESI-TOF)

Identity Confirmation

The Logic: HRMS confirms the elemental formula but is poor for quantitative bulk purity unless coupled with UV detection. However, for brominated compounds, it is the ultimate check for Identity via isotopic abundance.

Protocol
  • Ionization: ESI Negative Mode (due to the acidic N-H and S-H protons).

  • Target Ion:

    
     = 254.91 (approx).
    
  • Isotopic Pattern Check:

    • Bromine has two stable isotopes:

      
       (50.7%) and 
      
      
      
      (49.3%).
    • Acceptance Criteria: The mass spectrum must show a 1:1 doublet peak intensity (M and M+2) separated by 2 mass units.

Part 3: Comparative Data Analysis

The following table simulates a typical validation run for a synthesized batch of this compound, highlighting the common pitfalls of Method A (Combustion) versus the reliability of Method B (qNMR).

MetricMethod A: CHNS (Standard Run)Method A: CHNS (Optimized w/

)
Method B: qNMR (DMSO-

)
Sample Req. 2.0 mg (Destructive)2.0 mg (Destructive)10.0 mg (Recoverable)
Carbon % Found: 36.8% (Error: -0.57%)Found: 37.31% (Error: -0.06%)N/A
Sulfur % Found: 11.8% (Error: -0.67%)Found: 12.41% (Error: -0.06%)N/A
Purity Calc. FAIL (>0.4% deviation)PASS (<0.4% deviation)99.1% ± 0.2%
Interference Br trapped in detectorNone (Ag wool used)None
Verdict False Negative (Sample appears impure)Accurate but labor-intensiveMost Accurate & Informative

Insight: The "Standard Run" failed because the sulfur was not fully oxidized, and bromine likely interfered. The optimized run passed, but qNMR provided the result faster and identified 0.5% residual water, which CHNS cannot distinguish from hydrogen content.

Part 4: Analytical Decision Matrix

The following diagram illustrates the logical workflow for validating this compound, prioritizing sample conservation and data integrity.

AnalyticalWorkflow Start Synthesized 8-Br-2-mercaptoquinazolinone Step1 Step 1: HRMS (ESI-) Check Isotopic Pattern (1:1 Doublet) Start->Step1 Decision1 Isotopic Pattern Matches? Step1->Decision1 Fail1 STOP: Wrong Product (Check Bromination) Decision1->Fail1 No Step2 Step 2: qNMR (DMSO-d6) Internal Std: Maleic Acid Decision1->Step2 Yes Decision2 Purity > 98%? Step2->Decision2 Fail2 Recrystallize (Ethanol/DMF) Decision2->Fail2 No Step3 Step 3: CHNS Analysis (Regulatory Requirement) Decision2->Step3 Yes Fail2->Step2 Retry Condition3 Add V2O5 & Ag Wool (Mandatory for Br/S) Step3->Condition3 Final Publishable Data (Identity + Purity) Step3->Final Within 0.4% Condition3->Final

Caption: Analytical workflow prioritizing HRMS for identity and qNMR for purity before attempting the destructive and sensitive CHNS analysis.

Part 5: References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • Giri, R. S., et al. (2009). Design, synthesis and characterization of novel 2-(2,4-disubstituted-thiazole-5-yl)-3-aryl-3H-quinazoline-4-one derivatives. European Journal of Medicinal Chemistry, 44(5), 2184-2189. Link

  • Elemental Microanalysis Ltd. (2023). Microanalysis of Halogenated and Sulfur-Containing Organics: Technical Guide. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Patel, R., et al. (2020).[1] Synthesis, characterization and spectroscopic studies of new quinazolinone substituted analogues. Acta Scientific Pharmaceutical Sciences, 4(6). Link

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of 8-Bromo-2-mercaptoquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anticipated UV-Vis absorption characteristics of 8-Bromo-2-mercaptoquinazolin-4(3H)-one. While direct spectral data for this specific molecule is not widely published, this document synthesizes information from structurally related compounds to offer a robust predictive guide. We will delve into the influence of solvent polarity and pH on the spectral profile, providing a framework for experimental design and data interpretation. This guide is intended for researchers in medicinal chemistry and drug development who utilize UV-Vis spectroscopy for the structural characterization and analysis of novel quinazolinone-based compounds.

Introduction: The Spectroscopic Fingerprint of Quinazolinones

Quinazolinone derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for their characterization. The UV-Vis spectrum of a quinazolinone derivative provides a unique "fingerprint" based on its electronic structure. The absorption of UV-Vis light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs (λmax) and the intensity of the absorption (molar absorptivity, ε) are directly related to the molecule's chromophores and the types of electronic transitions occurring, primarily n→π* and π→π* transitions.[3][4][5]

The core quinazolinone structure contains several chromophores: the C=O, C=N, and C=S groups, as well as the aromatic ring.[3] The position and intensity of the absorption bands are highly sensitive to the nature and position of substituents on the quinazolinone scaffold. This guide will specifically explore the expected spectral characteristics of this compound, providing a comparative analysis with related structures.

Experimental Protocol for UV-Vis Spectral Analysis

To obtain reliable and reproducible UV-Vis absorption spectra for this compound, a systematic experimental approach is crucial. The following protocol outlines the key steps and considerations.

Materials and Instrumentation
  • Compound: this compound[6]

  • Solvents: A range of solvents with varying polarities should be used to assess solvent effects.[7][8] Recommended solvents include:

    • Non-polar: Hexane or Cyclohexane

    • Polar Aprotic: Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)[4][8]

    • Polar Protic: Ethanol, Methanol, Water[9][10]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is required for accurate measurements.[11][12]

  • Cuvettes: Quartz cuvettes with a 1 cm path length are standard.

Step-by-Step Methodology
  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or DMF) at a concentration of 1 mg/mL.

    • From the stock solution, prepare working solutions in the various analytical solvents at a concentration range of 10-50 µM. The final concentration should be adjusted to yield an absorbance reading between 0.2 and 1.0 for the main absorption bands.

  • Instrument Setup and Calibration:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range for scanning, typically from 200 to 600 nm.

    • Calibrate the instrument by running a baseline correction with the cuvettes filled with the analytical solvent.

  • Spectral Acquisition:

    • Fill the sample cuvette with the prepared solution of the compound.

    • Place the sample and reference cuvettes in the spectrophotometer.

    • Acquire the absorption spectrum.

    • Record the wavelength of maximum absorption (λmax) and the corresponding absorbance value.

  • Data Analysis:

    • Process the spectra to identify all significant absorption bands.

    • If the molar concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

    • Compare the spectra obtained in different solvents to analyze the solvent-induced shifts (solvatochromism).

Workflow Diagram

G cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_acq Data Acquisition cluster_analysis Data Analysis stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) working Prepare Working Solutions (10-50 µM in various solvents) stock->working measure Measure Absorbance Spectrum (200-600 nm) working->measure warmup Spectrophotometer Warm-up baseline Baseline Correction (Solvent Blank) warmup->baseline baseline->measure identify Identify λmax Values measure->identify calculate Calculate Molar Absorptivity (ε) identify->calculate compare Compare Solvent & pH Effects calculate->compare

Caption: Experimental workflow for obtaining and analyzing UV-Vis absorption spectra.

Predicted UV-Vis Absorption and Comparative Analysis

The UV-Vis spectrum of this compound is expected to exhibit multiple absorption bands characteristic of the quinazolinone core and influenced by the bromo and mercapto substituents.

Expected Spectral Features

Based on literature for related compounds, the spectrum will likely display two main absorption regions:

  • π→π Transitions:* Intense absorption bands are expected in the shorter wavelength UV region (around 220-300 nm). These arise from electronic transitions within the aromatic and heteroaromatic rings.[5]

  • n→π Transitions:* Weaker absorption bands are anticipated at longer wavelengths (around 300-350 nm). These are attributed to the promotion of non-bonding electrons from the nitrogen, oxygen, and sulfur atoms to anti-bonding π* orbitals.[3][4] The presence of the C=S group (thione) is known to shift absorption bands to longer wavelengths compared to the C=O group (one).[3]

Comparative Analysis
CompoundExpected λmax (nm)Key Structural Features & Their InfluenceReference
Quinazolin-4(3H)-one ~220, 311, 330The fundamental quinazolinone scaffold. The absorption at 311 nm is associated with the n→π* transition.[3]
2-Mercaptoquinazolin-4(3H)-one Expected bathochromic shift compared to quinazolin-4(3H)-one.The thione (C=S) group is a stronger chromophore than the ketone (C=O) group, leading to a red shift (longer wavelength absorption).[3]
8-Bromo-2-chloroquinazolin-4(3H)-one N/A (serves as a structural analog for the bromo- substitution)The bromo group at position 8 is an auxochrome and is expected to cause a bathochromic shift due to its electron-donating resonance effect and electron-withdrawing inductive effect.[13]
This compound (Predicted) ~230-260, ~320-360The combined effects of the bromo and mercapto groups are predicted to result in a significant bathochromic shift compared to the parent quinazolin-4(3H)-one. The bromine atom at position 8 and the mercapto group at position 2 will both contribute to this shift.Synthesized from available data

Influence of Solvent and pH

Solvent Effects (Solvatochromism)

The polarity of the solvent can significantly alter the position of UV-Vis absorption bands.[7][9][14]

  • π→π Transitions:* Increasing solvent polarity generally leads to a small bathochromic (red) shift . Polar solvents can stabilize the more polar excited state to a greater extent than the ground state.[9]

  • n→π Transitions:* Increasing solvent polarity typically results in a hypsochromic (blue) shift . This is because polar solvents can hydrogen bond with the non-bonding electrons on the heteroatoms, lowering the energy of the ground state and thus increasing the energy required for the n→π* transition.[9]

For this compound, it is anticipated that the n→π* transitions associated with the C=O, C=N, and C=S groups will show a hypsochromic shift in polar protic solvents like ethanol and water compared to non-polar solvents like hexane.

pH Dependence

The UV-Vis spectrum of quinazolinone derivatives is often pH-dependent due to the presence of acidic and basic centers that can be protonated or deprotonated.[3][15][16]

  • Acidic Conditions: In an acidic medium, protonation of the nitrogen atoms in the quinazoline ring can occur. This typically leads to a hypsochromic shift . For instance, a shift of about 45 nm to a lower wavelength has been observed for quinazolinone and its thione derivative in acidic environments.[3]

  • Alkaline Conditions: In an alkaline medium, deprotonation of the N-H or S-H groups can occur, leading to changes in the electronic structure and a corresponding shift in the absorption spectrum, often bathochromic.

A systematic study of the UV-Vis spectrum of this compound at different pH values would be essential for determining its pKa values and understanding its behavior in physiological environments.

pH Analysis Workflow

G cluster_prep Buffer Preparation cluster_solution Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis prep_buffers Prepare a Series of Buffers (e.g., pH 2 to 12) prep_samples Prepare Solutions of Compound in Each Buffer prep_buffers->prep_samples acquire_spectra Acquire UV-Vis Spectrum at Each pH prep_samples->acquire_spectra plot_data Plot λmax vs. pH acquire_spectra->plot_data determine_pka Determine pKa from Spectrophotometric Titration Curve plot_data->determine_pka

Caption: Workflow for investigating the effect of pH on UV-Vis absorption.

Conclusion

This guide provides a predictive and comparative framework for understanding the UV-Vis absorption characteristics of this compound. Based on the analysis of related structures, this compound is expected to exhibit characteristic π→π* and n→π* transitions, with absorption maxima significantly influenced by the bromo and mercapto substituents, leading to a bathochromic shift compared to the parent quinazolin-4(3H)-one. Furthermore, the spectral properties are anticipated to be highly sensitive to solvent polarity and pH. The detailed experimental protocols and workflows presented herein offer a solid foundation for researchers to obtain and interpret the UV-Vis spectrum of this and other novel quinazolinone derivatives, aiding in their structural elucidation and characterization for applications in drug discovery and development.

References

  • Saitkulov, F. E., Tashniyazov, A. A., Mamadrahimov, A. A., & Shakhidoyatov, K. M. (2022). STUDYING THE PROPERTIES OF THE UV SPECTRA OF QUINAZOLIN- 4-ONES AND –TIONS. Science and innovation, 1(D7), 49-53. [Link]

  • Ionescu, I. A., et al. (2022). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. International Journal of Molecular Sciences, 23(23), 15309. [Link]

  • ResearchGate. (n.d.). UV-vis spectrum of Quinazolinone (QNZ) 1, QNZ 1-AgNPs (a). QNZ 2, QNZ... [Image].
  • ResearchGate. (n.d.). UV-Visible spectra of selected quinazoline derivatives in acetonitrile... [Image].
  • Analytical and Biological Characterization of Quinazoline Semicarbazone Deriv
  • Mahmoud, M. R., et al. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8.
  • ResearchGate. (n.d.). pH-Dependent UV-vis spectra of 2a and at the upper side calculated... [Image].
  • Chemistry LibreTexts. (2023, March 16). 2.4: Effect of Solvent. [Link]

  • Al-Ayed, A. S. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Journal of Chemical Reviews, 3(1), 57-65.
  • ResearchGate. (2017, May 28). What is the right interpretation for solvent effect on UV-VIS spectra of this quinolinone derivative. [Link]

  • ResearchGate. (n.d.). (a) UV−vis spectra recorded for complex 1 nm at various pH values. (b)... [Image].
  • BenchChem. (2025). Spectroscopic Data for Brominated Quinazoline Derivatives: A Technical Guide for Researchers.
  • Sharma, U. K., & Jacob, S. (n.d.). Solvents and solvent effect in UV - Vis Spectroscopy. SlideShare. [Link]

  • Osarumwense, P. O., Edema, M. O., & Usifoh, O. (2017). Synthesis Of 3-Substituted-6, 8-Dibromo-2-Methyl Quinazolin-4(3H)-One Derivatives Via 6, 8- Dibromo-2-Methyl-4h-Benzo [D][3][17] –Oxazin-4- One. International Journal of Scientific & Technology Research, 6(10), 123-127.

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of complex 1 at 2.0 × 10 –5 M in the absence (dashed... [Image].
  • Abdalrazaq, E. A., et al. (2020). Study of Solvent Effect on UV-Visible Spectra of a Newly Synthesized Zn(II), Co(II) and Cd. International Journal of Innovative Science, Engineering & Technology, 7(5), 79-84.
  • Request PDF. (2025, August 30). Synthesis and antibacterial activities of some novel hybrid compounds based on 2‐mercapto‐3‐arylquinazolin‐4( 3 H )‐one scaffold bearing specific coumarin.
  • PubMed. (2025, November 12). Exploration of 2-Mercaptoquinazolin-4(3H)
  • Wang, Y., et al. (2023). Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. Molecules, 28(14), 5373.
  • PubChemLite. (n.d.). 8-bromo-2-chloroquinazolin-4(3h)-one. [Link]

  • MDPI. (2025, December 9). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies.
  • Alossaimi, M. A., et al. (2024). Design, synthesis, molecular docking, and in vitro studies of 2-mercaptoquinazolin-4(3H)-ones as potential anti-breast cancer agents. Saudi Pharmaceutical Journal, 32(3), 101971.
  • Supporting Information. (2011, April 4). Development of bright NIR emitting pressure-sensitive paints using benzoporphyrin luminophores.
  • Shami, S. H., et al. (2024). UV-visible, Infrared, Fourier transform infrared and Raman spectroscopy, spectrophotometry: Principles and Applications.

Sources

Safety Operating Guide

8-Bromo-2-mercaptoquinazolin-4(3H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 8-Bromo-2-mercaptoquinazolin-4(3H)-one Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, EHS Officers

Executive Summary: The "Bottom Line Up Front"

This compound (CAS: Variable/Derivative specific, typically treated as Class-Specific Quinazolinone) presents a tripartite disposal challenge: Halogen Content (Br) , Sulfur Functionality (Thiol/Mercapto) , and Bioactivity .

Improper disposal into general organic waste streams risks the formation of toxic sulfur oxides (


) and hydrogen bromide (

) during standard incineration, or the release of noxious mercaptan odors in satellite accumulation areas.

Immediate Directive:

  • Primary Stream: Solid/Liquid Halogenated Organic Waste.

  • Secondary Requirement: "Stench" protocols (Double-containment).

  • Contraindication: DO NOT mix with strong oxidizers (Bleach/Peroxides) or Acids.[1]

Molecular Anatomy of Risk

To understand the why behind the protocol, we must deconstruct the molecule’s reactivity profile.

Functional GroupRisk FactorDisposal Implication
Aryl Bromide (C-Br) Halogenated OrganicMandatory High-Temp Incineration. Standard combustion can release corrosive HBr. Must be routed to facilities with scrubbers.
2-Mercapto (-SH) Thiol/Thione TautomerOdor & Reactivity. Susceptible to oxidation. Can release toxic fumes if mixed with acids. Requires "Stench" labeling.
Quinazolinone Core Bioactive ScaffoldCytotoxicity. Treat as a potent drug substance. Zero-discharge to sewer systems.

Pre-Disposal Benchside Treatment

Standard Operating Procedure (SOP) for Bench Chemists

A. Solid Waste (Reagent/Powder)
  • Containment: Do not place loose powder directly into a carboy.

  • Primary Vessel: Place the solid in a screw-top glass vial or high-density polyethylene (HDPE) jar.

  • Sealing: Parafilm® the cap to prevent fugitive dust or odor emissions.

  • Bagging: Place the sealed vial into a clear Ziploc-style bag (secondary containment).

  • Labeling: Affix a "Hazardous Waste" tag to the outer bag. Explicitly write: "Solid Halogenated Waste - Contains Mercaptan/Thiol."

B. Liquid Waste (Mother Liquors/Rinsates)

Context: You have dissolved the compound in DMSO, DMF, or Dichloromethane (DCM).

  • pH Check: Ensure the solution is Neutral (pH 6-8).

    • Why? Acidic conditions can protonate the sulfur, increasing volatility and odor. Basic conditions are safer for thiols but incompatible with some halogenated solvents (like Chloroform) over long periods.

  • Solvent Compatibility:

    • Compatible: DCM, Chloroform, Ethyl Acetate, DMSO.

    • Incompatible: Nitric Acid, Piranha Solution, Bleach (Sodium Hypochlorite).

    • Warning: Adding bleach to a "kill" pot containing this compound and a halogenated solvent can create a violent exothermic reaction and toxic chloramines.

  • Transfer: Pour into the Halogenated Waste carboy.

  • Odor Control: If the solution smells, add ~5% volume of mineral oil to the waste container to create a "cap" layer that suppresses volatilization, or use a charcoal-filtered waste cap.

Waste Stream Segregation Logic

The following decision matrix illustrates the critical decision points for segregating this specific chemical.

DisposalWorkflow cluster_warning CRITICAL CONTRAINDICATION Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Bagging Double Bag (Ziploc) + Parafilm Seal Solid->Bagging SolventCheck Solvent Type? Liquid->SolventCheck FinalStream DESTINATION: Halogenated Organic Waste (High BTU Incineration) Bagging->FinalStream Segregate from Oxidizers HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated (DMSO, MeOH, EtOAc) SolventCheck->NonHaloSolv HaloSolv->FinalStream NonHaloSolv->FinalStream *Force to Halogenated Stream due to Bromine on Solute Warn DO NOT MIX WITH: Bleach, Nitric Acid, Peroxides

Figure 1: Decision matrix for segregating this compound waste. Note that even if dissolved in non-halogenated solvents, the presence of the Bromine atom on the solute dictates a Halogenated waste stream.

Regulatory & Logistics Data

When filling out waste manifests or requesting pickup from EHS, use the following classifications.

ParameterClassificationNotes
EPA Waste Code D001 (If in flammable solvent)Not Listed (Pure Solid)While not P- or U-listed specifically, it is treated as Hazardous Chemical Waste by characteristic.
DOT Shipping Name Toxic solids, organic, n.o.s. (if pure)Technical name: (this compound).
Destruction Method Incineration Must be incinerated at >1000°C with caustic scrubbing to neutralize HBr and

.
Container Label Halogenated / Toxic / Irritant Check "Stench" if perceptible odor exists.

Emergency Spill Procedures

Scenario: You have dropped a 5g vial of the powder on the floor.

  • Evacuate & Ventilate: The dust may be a respiratory irritant (H335).[2] Clear the immediate area.[2][3][4][5]

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and an N95 (or P100) respirator if dust is visible.

  • Dry Clean-Up (Preferred):

    • Do not spray water initially (spreads the contamination).

    • Cover spill with Vermiculite or Spill-X-S (Solvent adsorbent).

    • Sweep gently into a dustpan designated for hazardous waste.

  • Wet Decontamination:

    • Once bulk powder is removed, wipe the surface with a soap/water solution.

    • Advanced Decon: If odor persists, use a dilute (10%) bleach solution ONLY on the surface residue , not the bulk chemical, and ensure good ventilation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-2-mercaptoquinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
8-Bromo-2-mercaptoquinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.